Product packaging for 3-(Benzotriazol-1-yl)propan-1-amine(Cat. No.:CAS No. 73866-19-0)

3-(Benzotriazol-1-yl)propan-1-amine

Cat. No.: B1660268
CAS No.: 73866-19-0
M. Wt: 176.22 g/mol
InChI Key: YTTOVIWXZJVEQO-UHFFFAOYSA-N
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Description

3-(Benzotriazol-1-yl)propan-1-amine (CAS Number: 73866-19-0) is an organic compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This molecule features a benzotriazole group linked by a three-carbon chain to a primary amine function. The compound has a calculated density of 1.28 g/cm³ and a high calculated boiling point of 349.7°C at 760 mmHg . The 1H-benzotriazole moiety is recognized in medicinal chemistry as a privileged structure and a versatile pharmacophore, often serving as a bioisostere for imidazole and other triazole systems . Researchers value benzotriazole derivatives for their wide range of potential biological activities. While the specific properties of this compound are subject to ongoing investigation, benzotriazole-based compounds have demonstrated significant antimicrobial, antiparasitic, antiviral, and antitumor activities in scientific literature . The structure of this compound, with its terminal amine, makes it a valuable chemical building block for further synthesis. It can be utilized in the development of more complex molecules, such as peptidomimetic macrocycles, or for benzotriazolyl-alkylation reactions, which are useful in constructing compound libraries for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B1660268 3-(Benzotriazol-1-yl)propan-1-amine CAS No. 73866-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzotriazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTOVIWXZJVEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400974
Record name 3-(benzotriazol-1-yl)propan-1-amine
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Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73866-19-0
Record name 1H-Benzotriazole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73866-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzotriazol-1-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 3-(Benzotriazol-1-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein involves a two-step process: a base-catalyzed Michael addition to form a propanamide intermediate, followed by its reduction to the target primary amine.

Synthetic Pathway Overview

The synthesis commences with the reaction of benzotriazole and acrylamide to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanamide. This intermediate is then subjected to reduction to afford the final product, this compound.

Synthesis_Pathway Benzotriazole Benzotriazole Intermediate 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide Benzotriazole->Intermediate Michael Addition (Base Catalyst) Acrylamide Acrylamide Acrylamide->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., LiAlH4 or BH3)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide

This step involves a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In this case, the nitrogen of benzotriazole acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound, acrylamide.

Experimental Protocol

A detailed experimental protocol for a similar synthesis of 3-(1H-benzotriazol-1-yl)-2-methylpropanamide has been reported and can be adapted for the synthesis of the unsubstituted propanamide[1].

  • Reaction Setup: In a 150 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole and acrylamide in equimolar amounts.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide)[1].

  • Reaction Conditions: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6.5 hours[1].

  • Work-up and Purification: Upon cooling, the reaction mixture is expected to solidify. The crude product can be slurried with ethanol and then purified by recrystallization from ethanol to yield the desired 3-(1H-1,2,3-benzotriazol-1-yl)propanamide[1].

Quantitative Data
ParameterValueReference
Starting Material 1 Benzotriazole[1]
Starting Material 2 Acrylamide[1]
Catalyst Triton B[1]
Reaction Time 6.5 hours[1]
Reaction Temperature Boiling Water Bath[1]
Analogous Yield 32% (for methyl derivative)[1]

Experimental Workflow: Step 1

Step1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine Benzotriazole and Acrylamide Add_Catalyst Add Triton B Combine->Add_Catalyst Heat Heat at 100°C for 6.5h under N2 Add_Catalyst->Heat Cool Cool to Room Temp. Heat->Cool Slurry Slurry with Ethanol Cool->Slurry Recrystallize Recrystallize from Ethanol Slurry->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Caption: Experimental workflow for the synthesis of the propanamide intermediate.

Step 2: Reduction of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide to this compound

The conversion of the amide to the target amine is achieved through reduction. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.

Experimental Protocol (General)

A general procedure for the reduction of amides to amines using a reducing agent like LiAlH₄ is as follows:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Amide Addition: Slowly add a solution of 3-(1H-1,2,3-benzotriazol-1-yl)propanamide in the same dry solvent to the suspension of the reducing agent, typically at 0 °C to control the initial exothermic reaction.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

  • Work-up (Fieser method for LiAlH₄):

    • Cool the reaction mixture in an ice bath.

    • Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate, then filter and wash it with an appropriate solvent.

    • The filtrate is then dried and the solvent evaporated to yield the crude amine.

  • Purification: The crude product can be further purified by techniques such as distillation or chromatography.

Quantitative Data

Quantitative data for this specific reduction is not provided in the search results. However, the reduction of amides with LiAlH₄ is generally a high-yielding reaction.

ParameterReagent/Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
Solvent Dry Diethyl Ether or THF
Reaction Temperature 0 °C to reflux
Work-up Aqueous work-up (e.g., Fieser method)

Experimental Workflow: Step 2

Step2_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification Suspend_LiAlH4 Suspend LiAlH4 in dry THF Add_Amide Slowly add Amide solution to LiAlH4 suspension at 0°C Suspend_LiAlH4->Add_Amide Dissolve_Amide Dissolve Amide in dry THF Dissolve_Amide->Add_Amide Stir Stir at RT or Reflux Add_Amide->Stir Quench Quench reaction (Fieser method) Stir->Quench Filter Filter and wash solid Quench->Filter Dry_Evaporate Dry and Evaporate filtrate Filter->Dry_Evaporate Purify Purify by Distillation or Chromatography Dry_Evaporate->Purify

Caption: Generalized experimental workflow for the reduction of the propanamide.

Alternative Synthetic Routes

An alternative approach to the synthesis of this compound could involve the direct N-alkylation of benzotriazole with a 3-halopropanamine or a suitable protected derivative. However, this method may present challenges such as regioselectivity (N1 vs. N2 alkylation) and potential side reactions involving the amine functionality. The two-step synthesis outlined above is generally more reliable and controllable.

References

An In-Depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine side chain. The benzotriazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Chemical Properties

PropertyValueReference
IUPAC Name 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine[4]
CAS Number 73866-19-0[4][5]
Molecular Formula C₉H₁₂N₄[4][5]
Molecular Weight 176.223 g/mol [4]
SMILES NCCCN1C2=CC=CC=C2N=N1[4]
InChIKey YTTOVIWXZJVEQO-UHFFFAOYSA-N[4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from established methods for N-alkylation of benzotriazole. One common approach involves the Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a catalytic amount of a base, for example, triethylamine or potassium carbonate, to the solution.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Step 2: Reduction to 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine

  • Reaction Setup: Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.

  • Quenching: Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

  • Work-up and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure this compound.[6]

Logical Workflow for Synthesis

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction benzotriazole Benzotriazole reaction1 Reflux benzotriazole->reaction1 acrylonitrile Acrylonitrile acrylonitrile->reaction1 base Base (e.g., Triethylamine) base->reaction1 solvent1 Solvent (e.g., Acetonitrile) solvent1->reaction1 workup1 Work-up and Concentration reaction1->workup1 propanenitrile 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile workup1->propanenitrile reaction2 Stir at RT propanenitrile->reaction2 reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->reaction2 solvent2 Solvent (e.g., THF) solvent2->reaction2 workup2 Quenching, Work-up, and Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the propyl chain will appear as multiplets, with the protons adjacent to the nitrogen atoms being the most deshielded. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring, typically between δ 110-145 ppm. The three aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring are expected in the 1450-1600 cm⁻¹ region.[9][10][11]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ). Fragmentation patterns would likely involve the loss of the propyl amine side chain or cleavage within the chain.[12]

Biological Activity and Potential Applications

Benzotriazole derivatives are known to possess a broad spectrum of biological activities.[1] Studies on structurally related compounds suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, some benzotriazole derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.[13] Furthermore, various benzotriazole-containing molecules have shown promise as antimicrobial and antiviral agents.[2][3][14]

Potential Signaling Pathway Involvement

Given the activity of related compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A potential, though currently speculative, mechanism of action could involve the inhibition of protein kinases like CK2, which would, in turn, affect downstream signaling cascades.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound This compound (or derivative) kinase Protein Kinase (e.g., CK2) compound->kinase Inhibition downstream Downstream Signaling Proteins kinase->downstream Phosphorylation proliferation Cell Proliferation and Survival downstream->proliferation Activation apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. This guide has provided a foundational understanding of its chemical properties, a proposed synthetic route, and an overview of its potential biological activities based on the broader class of benzotriazole derivatives. Further experimental validation of its physical properties, detailed optimization of its synthesis, and comprehensive biological evaluation are necessary to fully unlock its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a chemical compound belonging to the benzotriazole family, a class of bicyclic heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and an exploration of its potential applications in research and drug development based on the known activities of related compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 73866-19-0[1][2]
Molecular Formula C9H12N4[1][2]
Molecular Weight 176.22 g/mol [1][2]
IUPAC Name 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine[2]
SMILES NCCCN1N=NC2=C1C=CC=C2[2]
InChIKey YTTOVIWXZJVEQO-UHFFFAOYSA-N[2]
Predicted Density 1.28 ± 0.1 g/cm³[1]
Predicted Boiling Point 349.7 ± 25.0 °C[1]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for the N-alkylation of benzotriazole. One common approach involves the reaction of benzotriazole with a suitable three-carbon synthon containing a protected amine group, followed by deprotection.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide

  • Materials: Benzotriazole, N-(3-bromopropyl)phthalimide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of benzotriazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add N-(3-bromopropyl)phthalimide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide.

Step 2: Synthesis of 3-(1H-Benzotriazol-1-yl)propan-1-amine

  • Materials: N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide, hydrazine hydrate, and ethanol.

  • Procedure:

    • Suspend N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide (1 equivalent) in ethanol.

    • Add hydrazine hydrate (4-5 equivalents) to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to yield 3-(1H-benzotriazol-1-yl)propan-1-amine.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection benzotriazole Benzotriazole reaction1 Reaction in DMF with K₂CO₃ at 80-90°C benzotriazole->reaction1 bromopropylphthalimide N-(3-bromopropyl)phthalimide bromopropylphthalimide->reaction1 workup1 Aqueous Workup & Filtration reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide purification1->intermediate reaction2 Reaction with Hydrazine Hydrate in Ethanol (Reflux) intermediate->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

A representative two-step synthesis workflow for this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is scarce, the broader class of benzotriazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold or intermediate in the development of new therapeutic agents.

Known Biological Activities of Benzotriazole Derivatives
  • Antifungal Activity: Many benzotriazole derivatives have demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger.

  • Anticancer Activity: Certain benzotriazole-containing compounds have exhibited cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of specific enzymes or disruption of cellular processes.

  • Antiviral Activity: Benzotriazole derivatives have been investigated for their potential to inhibit the replication of various viruses.

  • Antibacterial Activity: Some N-substituted benzotriazole derivatives have shown promising antibacterial activity.

  • Enzyme Inhibition: The benzotriazole moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. This makes them attractive for the development of targeted therapies.

Given these established activities, this compound could serve as a key building block for creating libraries of novel compounds for high-throughput screening in various disease models. The primary amine group provides a convenient handle for further chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

G cluster_screening Biological Screening cluster_evaluation Further Evaluation start Synthesized This compound (or derivative) antifungal Antifungal Assays start->antifungal anticancer Anticancer Assays (e.g., cytotoxicity) start->anticancer antiviral Antiviral Assays start->antiviral antibacterial Antibacterial Assays start->antibacterial enzyme Enzyme Inhibition Assays start->enzyme hit Identification of 'Hit' Compounds antifungal->hit anticancer->hit antiviral->hit antibacterial->hit enzyme->hit sar Structure-Activity Relationship (SAR) Studies lead_opt Lead Optimization sar->lead_opt lead Lead Compound Selection lead_opt->lead preclinical Preclinical Studies hit->sar lead->preclinical

References

A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule belonging to the versatile class of benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties[1][2]. This guide details the physicochemical properties of the title compound, provides a plausible synthetic protocol, and explores its potential mechanisms of action based on related structures.

Core Compound Properties

The fundamental physicochemical data for this compound are summarized below. This information is critical for experimental design, dosage calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 176.223 g/mol [3]
Chemical Formula C₉H₁₂N₄[3]
CAS Number 73866-19-0[3]
IUPAC Name 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine[3]
SMILES NCCCN1N=NC2=C1C=CC=C2[3]
InChIKey YTTOVIWXZJVEQO-UHFFFAOYSA-N[3]

Experimental Protocols: Synthesis and Characterization

While a direct, published synthesis for this compound is not detailed in the provided results, a robust two-step protocol can be proposed based on established methodologies for similar benzotriazole derivatives, such as the base-catalyzed Michael addition[4][5].

Proposed Synthesis Workflow

The logical workflow for the synthesis and confirmation of the target compound is outlined below.

G cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification & Isolation cluster_characterization Step 3: Structural Characterization reagents Benzotriazole + Acrylonitrile + Base Catalyst (e.g., Triton B) reaction Michael Addition Reaction (Intermediate Formation) reagents->reaction reduction Nitrile Reduction (e.g., LiAlH4 in THF) reaction->reduction 3-(1H-Benzotriazol-1-yl)propanenitrile workup Aqueous Workup & Solvent Extraction reduction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (MS) chromatography->ms ir FT-IR Spectroscopy chromatography->ir final_product Pure this compound nmr->final_product ms->final_product ir->final_product

Caption: Workflow for the synthesis and characterization of the target compound.

Detailed Synthesis Protocol

Step A: Synthesis of 3-(1H-Benzotriazol-1-yl)propanenitrile (Intermediate)

  • Apparatus Setup: In a 150 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole (e.g., 50.0 mmol) and acrylonitrile (e.g., 55.0 mmol).

  • Catalyst Addition: Add a basic catalyst, such as Triton B (2 mL), to the mixture[4].

  • Reaction: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6-8 hours[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The resulting product, 3-(1H-Benzotriazol-1-yl)propanenitrile, can be purified via recrystallization from a suitable solvent like ethanol.

Step B: Reduction to this compound (Final Product)

  • Apparatus Setup: In a dry, nitrogen-flushed flask, prepare a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent like Tetrahydrofuran (THF).

  • Addition of Intermediate: Slowly add a solution of the 3-(1H-Benzotriazol-1-yl)propanenitrile intermediate dissolved in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution. Filter the resulting mixture to remove inorganic salts.

  • Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the final product[4].

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum to identify key functional groups, particularly the N-H stretching of the primary amine[4].

Biological Activity and Potential Signaling Pathways

Benzotriazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities[6]. While the specific activity of this compound is not extensively documented, derivatives with similar structures have shown potent activity as inhibitors of protein kinase CK2 (formerly casein kinase II), an enzyme implicated in cancer cell proliferation and survival[7].

Mechanism of Action as a Putative CK2 Inhibitor

Protein kinase CK2 is a key regulator of cell survival, and its inhibition can trigger apoptosis (programmed cell death). It exerts its anti-apoptotic effects in part by phosphorylating and activating downstream survival proteins like Akt and components of the NF-κB pathway. A benzotriazole-based inhibitor would block this activity.

The hypothetical signaling pathway below illustrates how a compound like this compound could induce apoptosis in cancer cells by inhibiting CK2.

G cluster_pathway Intracellular Signaling Cascade Compound Benzotriazole Derivative CK2 Protein Kinase CK2 Compound->CK2 Inhibition Akt Akt (Protein Kinase B) CK2->Akt Phosphorylation (Activation) NFkB NF-κB Pathway CK2->NFkB Activation Survival Cell Survival & Proliferation Akt->Survival NFkB->Survival Apoptosis Apoptosis Survival->Apoptosis Prevents

Caption: Hypothetical pathway of CK2 inhibition by a benzotriazole derivative.

In this proposed mechanism, the benzotriazole compound inhibits CK2. This prevents the activation of pro-survival pathways mediated by Akt and NF-κB, thereby removing the block on apoptosis and leading to cancer cell death[7]. This makes compounds of this class promising candidates for further investigation in oncology drug development.

References

Elucidation of the Molecular Structure: A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its structural and spectroscopic characteristics. This approach provides a robust framework for researchers working with this and similar N-substituted benzotriazole derivatives.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine chain. The key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 73866-19-0[1][2]
Molecular Formula C₉H₁₂N₄[1][2]
Molecular Weight 176.22 g/mol [2]
Predicted Boiling Point 349.7 ± 25.0 °C[2]
Predicted Density 1.28 ± 0.1 g/cm³[2]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through the N-alkylation of benzotriazole. A common and effective method involves the reaction of benzotriazole with a suitable 3-halopropanamine or a protected precursor, often in the presence of a base.[3] The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen of the benzotriazole ring attacks the electrophilic carbon of the propyl chain.

A plausible synthetic route is the reaction of benzotriazole with 3-bromopropan-1-amine hydrobromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile, followed by reflux.[4]

G General Synthetic Pathway Benzotriazole Benzotriazole Reaction Nucleophilic Substitution Benzotriazole->Reaction Propylamine_Halide 3-Halopropan-1-amine Propylamine_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction + Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction reflux Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data and Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is scarce, the following tables present predicted and expected values based on the analysis of closely related N-substituted benzotriazole derivatives.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 8.1m4HAromatic protons (Benzotriazole ring)
~ 4.5 - 4.7t2H-N-CH₂-
~ 2.8 - 3.0t2H-CH₂-NH₂
~ 2.1 - 2.3p2H-CH₂-CH₂-CH₂-
~ 1.5 - 2.0br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 145C (Benzotriazole, quaternary)
~ 133C (Benzotriazole, quaternary)
~ 128CH (Benzotriazole, aromatic)
~ 124CH (Benzotriazole, aromatic)
~ 120CH (Benzotriazole, aromatic)
~ 110CH (Benzotriazole, aromatic)
~ 45-N-CH₂-
~ 40-CH₂-NH₂
~ 30-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
1600 - 1650MediumN-H bend (primary amine)
1450 - 1580StrongC=C stretch (aromatic)
1200 - 1300StrongC-N stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[2] Key fragmentation patterns would likely involve the loss of the propanamine side chain and cleavage of the benzotriazole ring.

Experimental Protocols

The following are generalized experimental protocols for the characterization of N-substituted benzotriazole derivatives, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC or LC column.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

G Structure Elucidation Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Potential Biological Activity and Signaling Pathways

Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[9][10][11] The specific biological role of this compound has not been extensively studied. However, based on the activities of related compounds, it is plausible that it could interact with various biological targets. For instance, some benzotriazole derivatives have been shown to act as enzyme inhibitors or to interfere with microbial cell wall synthesis.

G Potential Biological Targets of Benzotriazole Derivatives Molecule This compound Enzyme Enzyme Inhibition (e.g., Kinases, Proteases) Molecule->Enzyme Cell_Wall Microbial Cell Wall Synthesis Disruption Molecule->Cell_Wall DNA DNA Intercalation/ Replication Inhibition Molecule->DNA Anticancer Anticancer Activity Enzyme->Anticancer Antimicrobial Antimicrobial Activity Cell_Wall->Antimicrobial DNA->Antimicrobial DNA->Anticancer

Caption: Potential mechanisms of action for benzotriazole derivatives.

This guide provides a foundational understanding of the structural elucidation of this compound. Further experimental work is necessary to confirm the predicted spectroscopic data and to fully explore its synthetic routes and biological activities. Researchers are encouraged to use this document as a starting point for their investigations into this and other related benzotriazole compounds.

References

Spectroscopic and Synthetic Profile of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0). Due to the limited availability of direct experimental spectroscopic data for this specific compound in published literature, this guide presents a detailed, predicted spectroscopic profile based on the analysis of its synthetic precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, and other closely related structural analogs. This document also outlines a detailed experimental protocol for a plausible synthetic route and discusses the potential biological significance of benzotriazole derivatives in the context of drug development.

Introduction

Benzotriazole and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antitumor, and antineoplastic properties.[1] The unique chemical structure of the benzotriazole moiety, with its fused aromatic system and multiple nitrogen atoms, allows for diverse interactions with biological targets. The title compound, this compound, incorporates a flexible propyl amine side chain, a common pharmacophore that can influence solubility, basicity, and receptor binding. This guide aims to provide a foundational understanding of its chemical characteristics to aid researchers in its synthesis, identification, and further investigation for potential therapeutic applications.

Synthesis of this compound

A feasible and commonly employed method for the synthesis of primary amines is the reduction of a corresponding nitrile. Therefore, this compound can be readily prepared from its nitrile precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Experimental Protocol: Synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Reaction: Michael addition of 1H-Benzotriazole to acrylonitrile.

Materials:

  • 1H-Benzotriazole

  • Acrylonitrile

  • Basic catalyst (e.g., Triton B, sodium hydroxide)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve 1H-Benzotriazole in the chosen solvent.

  • Add a catalytic amount of the base to the solution.

  • Slowly add acrylonitrile to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Experimental Protocol: Reduction of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Reaction: Reduction of the nitrile to a primary amine.

Materials:

  • 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, Sodium borohydride with a catalyst)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF) for LiAlH₄)

  • Apparatus for inert atmosphere reaction (if using LiAlH₄)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Amine Synthesis 1H-Benzotriazole 1H-Benzotriazole Michael_Addition Michael Addition (Base Catalyst) 1H-Benzotriazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Nitrile 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile Michael_Addition->Nitrile Nitrile_2 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile Reduction Reduction (e.g., LiAlH4) Nitrile_2->Reduction Amine This compound Reduction->Amine

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show signals corresponding to the protons of the benzotriazole ring and the propyl amine chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1d1HAr-H (Benzotriazole)
~ 7.4 - 7.6m3HAr-H (Benzotriazole)
~ 4.6 - 4.8t2HN-CH₂- (to Benzotriazole)
~ 2.8 - 3.0t2H-CH₂-NH₂
~ 2.0 - 2.2quintet2H-CH₂-CH₂-CH₂-
~ 1.5 - 2.0br s2H-NH₂
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display signals for the carbon atoms of the benzotriazole ring and the propyl amine chain.

Chemical Shift (δ, ppm)Assignment
~ 145Ar-C (Benzotriazole, C-N)
~ 133Ar-C (Benzotriazole, C-N)
~ 128Ar-CH (Benzotriazole)
~ 124Ar-CH (Benzotriazole)
~ 120Ar-CH (Benzotriazole)
~ 110Ar-CH (Benzotriazole)
~ 45N-CH₂- (to Benzotriazole)
~ 40-CH₂-NH₂
~ 32-CH₂-CH₂-CH₂-
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, sharp (doublet)N-H stretching (primary amine)
3000 - 3100MediumAromatic C-H stretching
2850 - 2960MediumAliphatic C-H stretching
~ 1600, ~1450Medium to StrongC=C stretching (aromatic ring)
~ 1600MediumN-H bending (scissoring)
~ 1270MediumC-N stretching
740 - 780StrongOrtho-disubstituted benzene C-H out-of-plane bending
Predicted Mass Spectrometry (MS) Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
176Moderate[M]⁺ (Molecular Ion)
147Moderate[M - CH₂NH]⁺
119Strong[Benzotriazole]⁺
91Strong[C₆H₅N]⁺ or [C₇H₇]⁺ rearrangement
58Strong[CH₂CH₂NH₂]⁺

Structural Elucidation and Characterization Workflow

The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

In-Depth Technical Guide on the 13C NMR Analysis of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. This document outlines the predicted chemical shifts, presents a comprehensive experimental protocol for its synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted 13C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C-4 & C-7110.0 - 112.0Shielded aromatic carbons adjacent to the triazole ring.
C-5 & C-6124.0 - 126.0Aromatic carbons.
C-3a & C-7a133.0 - 135.0Aromatic carbons at the ring fusion.
C-1' (CH2-N)45.0 - 48.0Methylene carbon attached to the benzotriazole nitrogen.
C-2' (CH2)29.0 - 32.0Methylene carbon in the propyl chain.
C-3' (CH2-NH2)39.0 - 42.0Methylene carbon attached to the primary amine.

Note: The numbering of the carbon atoms is based on the standard IUPAC nomenclature for the benzotriazole ring system and the propyl amine chain.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent 13C NMR analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.

Materials:

  • Benzotriazole

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Ethanol

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Synthesis of 3-(Benzotriazol-1-yl)propanenitrile:

    • In a round-bottom flask, dissolve benzotriazole in ethanol.

    • Add a catalytic amount of Triton B to the solution.

    • Slowly add acrylonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(Benzotriazol-1-yl)propanenitrile.

  • Reduction of 3-(Benzotriazol-1-yl)propanenitrile:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Dissolve 3-(Benzotriazol-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

    • Combine the organic filtrates and dry over anhydrous MgSO4.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by crystallization of its salt.

13C NMR Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent may influence the chemical shifts slightly.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Typical acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for the quantitative observation of all carbon signals.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with IUPAC numbering.

Experimental Workflow

Workflow for Synthesis and NMR Analysis start Start: Benzotriazole & Acrylonitrile michael Michael Addition (Triton B catalyst) start->michael nitrile 3-(Benzotriazol-1-yl)propanenitrile michael->nitrile reduction Reduction (LiAlH4) nitrile->reduction amine This compound (Crude Product) reduction->amine purification Purification (Column Chromatography/Distillation) amine->purification pure_amine Pure Product purification->pure_amine nmr_prep NMR Sample Preparation (Dissolve in deuterated solvent with TMS) pure_amine->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq analysis Spectral Analysis & Data Interpretation nmr_acq->analysis

Caption: Synthesis and analysis workflow diagram.

An In-depth Technical Guide to the FTIR Spectrum of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide focuses on the predicted vibrational frequencies based on its constituent functional groups. It also includes a detailed experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and effective technique for such compounds.

Molecular Structure and Expected Vibrational Modes

This compound is composed of three key structural features that give rise to a characteristic infrared spectrum:

  • A Primary Amine Group (-NH₂): This group is characterized by distinct N-H stretching and bending vibrations.

  • An Aliphatic Propyl Chain (-CH₂-CH₂-CH₂-): This flexible chain will exhibit characteristic C-H stretching and bending modes.

  • A Benzotriazole Ring System: This aromatic heterocyclic system has unique C-H, C=C, and C=N bond vibrations.

The FTIR spectrum will be a superposition of the absorption bands from each of these functional groups, providing a unique molecular fingerprint.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3300Medium-WeakAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakAromatic C-H StretchBenzotriazole Ring
2960 - 2850Medium-StrongAliphatic C-H StretchPropyl Chain (-CH₂-, -CH₃ implied at end)
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450Medium-WeakC=C and C=N Ring StretchBenzotriazole Ring
1470 - 1450MediumCH₂ Bend (Scissoring)Propyl Chain (-CH₂)
1335 - 1250MediumC-N StretchAromatic Amine (Ring-N)
1250 - 1020Medium-WeakC-N StretchAliphatic Amine (Chain-N)
900 - 675Strong, BroadN-H WagPrimary Amine (-NH₂)
880 - 740StrongAromatic C-H Out-of-Plane BendBenzotriazole Ring

Table 1: Predicted FTIR Absorption Bands for this compound.

Interpretation Notes:

  • Primary Amine: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[1][2][3] A broad absorption in the 900-675 cm⁻¹ range due to N-H wagging is also characteristic.[4]

  • Aromatic vs. Aliphatic C-H: A key distinguishing feature in the spectrum will be the C-H stretching vibrations. Absorptions appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzotriazole ring, while those appearing below 3000 cm⁻¹ are from the aliphatic propyl chain.[5][6]

  • Benzotriazole Ring: The benzotriazole ring itself will produce a series of bands. Look for C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region (880-740 cm⁻¹).[7][8]

  • Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing various bending and stretching vibrations (C-C, C-N). While difficult to assign each peak individually, the overall pattern in this "fingerprint region" is unique to the molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing liquid, solid, and paste-like samples with minimal preparation.[9][10]

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample of this compound (solid or liquid).

  • Spatula or pipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Experimental Workflow Diagram

FTIR_Workflow Experimental Workflow for ATR-FTIR Analysis cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Analysis start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background_scan 2. Perform Background Scan (Collects spectrum of air/crystal) clean_crystal->background_scan apply_sample 3. Apply Sample to Crystal (Small drop or thin layer of powder) background_scan->apply_sample apply_pressure 4. Apply Pressure (Ensures good sample-crystal contact) apply_sample->apply_pressure sample_scan 5. Collect Sample Spectrum (Typically 16-64 scans) apply_pressure->sample_scan process_data 6. Process Data (Background subtraction, baseline correction) sample_scan->process_data clean_up 7. Clean Crystal and Tip process_data->clean_up end_node End clean_up->end_node

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Procedure
  • Preparation and Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with a suitable solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This measures the ambient atmosphere and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[11]

  • Sample Application:

    • For a liquid sample: Place a single drop of this compound onto the center of the ATR crystal.[12]

    • For a solid sample: Place a small amount of the powder onto the crystal, ensuring it completely covers the crystal surface.[9]

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]

  • Data Acquisition:

    • Initiate the sample scan. A typical measurement consists of co-adding 16 to 64 scans to improve the signal-to-noise ratio.

    • The standard spectral range is typically 4000 to 400 cm⁻¹.

  • Post-Measurement and Cleaning:

    • After the measurement is complete, raise the press arm and remove the sample.

    • Thoroughly clean the crystal surface and the pressure tip with a lint-free wipe and an appropriate solvent to prevent cross-contamination of future samples.[14]

Data Processing and Interpretation

The raw data collected by the spectrometer is processed by the instrument's software. Standard processing steps include:

  • Background Subtraction: The previously collected background spectrum is automatically subtracted from the sample spectrum.

  • ATR Correction: An ATR correction algorithm may be applied to account for the variation in the depth of penetration of the evanescent wave with wavelength. This makes the resulting spectrum appear more like a traditional transmission spectrum.

  • Baseline Correction: The baseline of the spectrum may be adjusted to be flat at 100% transmittance (or zero absorbance).

The resulting processed spectrum can then be analyzed by identifying the positions, intensities, and shapes of the absorption bands and comparing them to the expected values in Table 1 and other spectral databases.

References

Mass Spectrometry of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 3-(Benzotriazol-1-yl)propan-1-amine, with their corresponding mass-to-charge ratios (m/z) and proposed structures. The molecular weight of this compound (C₉H₁₂N₄) is 176.22 g/mol .

m/zProposed Fragment IonStructureNotes
176[M]⁺[C₉H₁₂N₄]⁺Molecular Ion
119[C₆H₅N₃]⁺Benzotriazole CationLoss of the propan-1-amine side chain.
118[C₆H₄N₃]⁺Benzotriazole Radical CationLoss of a hydrogen atom from the benzotriazole cation.
91[C₆H₅N]⁺Azirinium-like ionLoss of N₂ from the benzotriazole cation.
90[C₆H₄N]⁺Benzyne-like radical cationLoss of a hydrogen from the m/z 91 fragment.
58[C₃H₈N]⁺Propan-1-amine CationCleavage of the N-C bond connecting the side chain to the benzotriazole ring.
44[C₂H₆N]⁺Ethylimine Cationα-cleavage of the propan-1-amine side chain. This is a characteristic fragment for primary amines.[1]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The primary fragmentation events will likely involve the cleavage of the bond between the benzotriazole ring and the propyl-amine side chain, as well as characteristic fissions within the side chain itself.

The benzotriazole moiety is a stable aromatic system, and its fragmentation is well-documented. The mass spectrum of 1H-Benzotriazole shows a prominent molecular ion and characteristic fragments resulting from the loss of nitrogen molecules.[2][3] The propan-1-amine side chain is expected to undergo α-cleavage, a common fragmentation pattern for aliphatic amines, leading to the formation of a stable iminium ion.[1]

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

Fragmentation_Pathway M [M]⁺˙ m/z = 176 F119 [C₆H₅N₃]⁺ m/z = 119 M->F119 - C₃H₇N F58 [C₃H₈N]⁺ m/z = 58 M->F58 - C₆H₄N₃ F91 [C₆H₅N]⁺ m/z = 91 F119->F91 - N₂ F44 [C₂H₆N]⁺ m/z = 44 F58->F44 - CH₃

Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general protocol for the analysis of this compound using GC-MS. This technique is suitable for the analysis of volatile and thermally stable small molecules.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol, ethanol, or ethyl acetate to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

3. Data Analysis

  • The acquired data will be processed using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathway.

  • The NIST Mass Spectral Library can be used to search for similar compounds and aid in spectral interpretation.[2][3]

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Identification Peak Identification Detection->Peak_Identification Spectrum_Extraction Mass Spectrum Extraction Peak_Identification->Spectrum_Extraction Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Extraction->Fragmentation_Analysis Library_Search NIST Library Search Fragmentation_Analysis->Library_Search

General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the stable benzotriazole core and characteristic amine side-chain cleavage, offers a robust framework for the identification and characterization of this compound in a research or drug development setting. The provided experimental protocol for GC-MS analysis serves as a practical starting point for researchers to obtain empirical data. It is important to note that the information presented on the fragmentation is predictive and should be confirmed with experimental data.

References

Technical Guide: Solubility Profile of 3-(Benzotriazol-1-yl)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(Benzotriazol-1-yl)propan-1-amine in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive framework for determining and presenting such solubility data. It includes hypothetical solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to serve as a practical resource for researchers working with this and similar compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences various aspects of the drug development process, including formulation, purification, and bioavailability. A thorough understanding of a compound's solubility in a range of organic solvents is essential for process optimization, solvent screening, and the development of robust analytical methods.

This guide outlines the methodologies and data presentation formats that are standard in the field for characterizing the solubility of a compound such as this compound.

Solubility Data

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol 2515.20.863
4025.81.465
Ethanol 2510.50.596
4018.21.033
Acetone 2522.11.255
4035.72.027
Ethyl Acetate 255.30.301
409.80.556
Dichloromethane 2530.41.726
4045.12.560
Toluene 251.80.102
403.50.199
Acetonitrile 2512.70.721
4021.91.243

Note: The molar mass of this compound (C₉H₁₂N₄) is 176.22 g/mol .

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for the gravimetric and High-Performance Liquid Chromatography (HPLC) methods, which are commonly used.

3.1. Gravimetric Method

This is a classic and straightforward method for determining solubility.

  • Materials:

    • This compound (solute)

    • Selected organic solvents

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pre-weighed evaporation dishes

    • Oven

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

    • After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter to remove any undissolved particles.

    • Transfer the clear filtrate to a pre-weighed evaporation dish.

    • Record the exact weight of the dish with the filtrate.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • The difference between the final and initial weight of the dish gives the mass of the dissolved solute.

    • The solubility is then calculated in g/100 mL or other desired units.

3.2. HPLC Method

This method is highly sensitive and requires a smaller amount of the compound.

  • Materials:

    • This compound (solute)

    • Selected organic solvents

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column

    • Mobile phase

    • Volumetric flasks and pipettes

    • Thermostatically controlled shaker or water bath

    • Syringe filters

  • Procedure:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase).

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

    • Sample Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1-5).

    • Dilution: Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method cluster_result Result A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Weigh known volume of filtrate D->E I Dilute filtrate D->I F Evaporate solvent E->F G Weigh remaining solute F->G K Calculate Solubility (e.g., g/100 mL, mol/L) G->K H Prepare calibration curve J Inject and measure peak area H->J I->J J->K

Workflow for Solubility Determination

Conclusion

While specific experimental solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to generate and present this crucial information. The outlined experimental protocols for the gravimetric and HPLC methods are robust and widely accepted in the scientific community. The provided hypothetical data table and workflow diagram serve as templates for organizing and visualizing solubility studies. Accurate solubility data is indispensable for the successful development and application of chemical compounds in research and industry.

An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Physical Properties, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry. This document summarizes its known and predicted physical properties, outlines a probable synthetic route, and explores its potential biological activities based on recent studies of structurally related compounds.

Core Physical and Chemical Properties

While experimental data for this compound is limited in publicly accessible literature, key physical properties have been predicted through computational modeling. These, along with fundamental chemical identifiers, are summarized in Table 1. It is crucial to note that the boiling point and density are predicted values and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₉H₁₂N₄-
Molecular Weight 176.22 g/mol -
Predicted Boiling Point 349.7 ± 25.0 °CComputational Prediction
Predicted Density 1.28 ± 0.1 g/cm³Computational Prediction
Melting Point Not available-
Solubility Not available-

Synthesis Methodology

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the well-established synthesis of analogous benzotriazole derivatives, a plausible and efficient synthetic route can be proposed. The most likely method involves a Michael addition reaction between benzotriazole and an appropriate acrylamide derivative, followed by reduction of the amide to the corresponding amine.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanamide

This step involves the base-catalyzed Michael addition of benzotriazole to acrylamide.

  • Materials:

    • Benzotriazole

    • Acrylamide

    • Triton B (or another suitable base)

    • Ethanol (for recrystallization)

    • Nitrogen gas supply

    • Standard laboratory glassware (three-neck flask, condenser, etc.)

    • Heating mantle and magnetic stirrer

  • Procedure:

    • In a three-neck flask equipped with a condenser and a nitrogen inlet, combine benzotriazole and a slight molar excess of acrylamide.

    • Add a catalytic amount of Triton B to the mixture.

    • Heat the reaction mixture under a nitrogen atmosphere in a boiling water bath for approximately 6-7 hours with continuous stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product, 3-(Benzotriazol-1-yl)propanamide, can be purified by recrystallization from ethanol.

Step 2: Reduction of 3-(Benzotriazol-1-yl)propanamide to this compound

This step involves the reduction of the amide functional group to a primary amine.

  • Materials:

    • 3-(Benzotriazol-1-yl)propanamide (from Step 1)

    • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Standard laboratory glassware for anhydrous reactions

    • Apparatus for quenching and work-up (e.g., separatory funnel)

  • Procedure:

    • In a flame-dried, two-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 3-(Benzotriazol-1-yl)propanamide in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and wash it with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be further purified by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Experimental Workflows

Recent research has highlighted the significant antimicrobial and antifungal properties of N-substituted derivatives of 3-(1H-benzo[d][1][2][3]triazol-1-yl)propan-1-amine[1]. This strongly suggests that the parent compound, this compound, may also possess valuable biological activities.

Antimicrobial and Antifungal Screening

An initial assessment of the biological activity of this compound would involve a standard antimicrobial and antifungal screening workflow.

dot

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification Crude Product antimicrobial Antimicrobial Assay (e.g., MIC determination) purification->antimicrobial Pure Compound antifungal Antifungal Assay (e.g., MIC determination) purification->antifungal Pure Compound cytotoxicity Cytotoxicity Assay (e.g., MTT assay) antimicrobial->cytotoxicity Active Hits antifungal->cytotoxicity Active Hits mechanism Mechanism of Action Studies cytotoxicity->mechanism Non-toxic Hits logical_relationship compound This compound inhibition Inhibition compound->inhibition enzyme Aspergillus fumigatus N-myristoyl transferase enzyme->inhibition effect Antifungal Effect inhibition->effect Leads to

References

Navigating the Safety Profile of Benzotriazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the safety considerations for 3-(Benzotriazol-1-yl)propan-1-amine. Due to a lack of publicly available, detailed safety data for this specific compound, this guide leverages information from the well-characterized parent compound, 1H-Benzotriazole, to infer potential hazards. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

This compound belongs to the benzotriazole family of compounds, which are widely used in various industrial and pharmaceutical applications. The benzotriazole moiety is known to exhibit a range of biological activities, making a thorough understanding of its safety profile crucial for researchers, scientists, and drug development professionals. This guide provides a summary of the known safety data for 1H-Benzotriazole as a surrogate, outlines general experimental workflows for safety assessment, and visualizes a potential pathway of cellular toxicity.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the parent compound 1H-Benzotriazole is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Eye Irritation2AH319: Causes serious eye irritation.
Hazardous to the aquatic environment, short-term (acute)2H401: Toxic to aquatic life.
Hazardous to the aquatic environment, long-term (chronic)2H411: Toxic to aquatic life with long lasting effects.

Signal Word: Warning

Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Toxicological Data

The following toxicological data is available for 1H-Benzotriazole and may serve as an estimate for its derivatives.

TestSpeciesRouteValueReference
LD50Rat (male and female)Oral500 mg/kg
Skin Corrosion/IrritationRabbitSkin-
Serious Eye Damage/Eye IrritationRabbitEye-
Skin SensitizationGuinea pigMaximization Test-

Experimental Protocols & Workflows

Due to the absence of specific experimental protocols for this compound, a generalized workflow for assessing the acute oral toxicity of a novel chemical compound is presented below. This workflow is based on standard OECD guidelines.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Data Analysis & Reporting compound_prep Compound Preparation (Vehicle Selection, Concentration Range) dose_administration Dose Administration (Oral Gavage) compound_prep->dose_administration animal_acclimatization Animal Acclimatization (e.g., Rats, 7 days) animal_acclimatization->dose_administration clinical_observation Clinical Observation (Mortality, Clinical Signs, Body Weight) dose_administration->clinical_observation 14 days necropsy Gross Necropsy (at end of study) clinical_observation->necropsy ld50_calculation LD50 Calculation necropsy->ld50_calculation report_generation Final Report Generation ld50_calculation->report_generation

Figure 1: Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways in Toxicity

The precise mechanism of toxicity for this compound is not documented. However, many xenobiotics can induce cellular stress leading to apoptosis. A simplified, hypothetical signaling pathway for chemically induced apoptosis is depicted below.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response chemical This compound ros Reactive Oxygen Species (ROS) Generation chemical->ros mito_stress Mitochondrial Stress ros->mito_stress caspase_activation Caspase Activation mito_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Hypothetical pathway of chemically induced apoptosis.

First Aid Measures

The following first aid measures are recommended based on the safety profile of 1H-Benzotriazole.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.

Handling and Storage

  • Handling: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

While specific safety data for this compound remains elusive, the information available for the parent compound, 1H-Benzotriazole, provides a valuable starting point for risk assessment. It is imperative that researchers treat this compound with the appropriate precautions, including the use of personal protective equipment and adherence to safe laboratory practices. Further toxicological studies are warranted to fully characterize the safety profile of this and other benzotriazole derivatives.

Handling and Storage of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and disposal of 3-(Benzotriazol-1-yl)propan-1-amine.

Physicochemical and Toxicological Data

The quantitative data presented below are derived from the analysis of the parent compounds. These tables provide a baseline for understanding the potential properties and hazards of this compound.

Table 1: Physicochemical Properties of Constituent Moieties

PropertyValue (1H-Benzotriazole)Value (n-Propylamine)Data Source
Appearance Beige Solid[3]Colorless Volatile Liquid[4]Fisher Scientific[3], Wikipedia[4]
Molecular Weight 119.12 g/mol 59.112 g/mol Sigma-Aldrich, Wikipedia[4]
Melting Point 94 - 99 °C[3]-83 °C[4]Fisher Scientific[3], Wikipedia[4]
Boiling Point 204 °C @ 15 mmHg[3]47 to 51 °C[4]Fisher Scientific[3], Wikipedia[4]
Flash Point 170 °C[3]-30 °C[4]Fisher Scientific[3], Wikipedia[4]
Solubility Insoluble in water[3]Miscible in water[4]Fisher Scientific[3], Wikipedia[4]
Vapor Pressure 0.04 mmHg @ 20 °C[3]33.01 kPa @ 20 °C[4]Fisher Scientific[3], Wikipedia[4]

Table 2: Toxicological Data of Constituent Moieties

HazardValue (1H-Benzotriazole)Value (n-Propylamine)Data Source
Acute Toxicity (Oral) LD50 Oral - Rat - 500 mg/kgLD50 Oral - Rat - 370 mg/kg[4]Sigma-Aldrich, Wikipedia[4]
Acute Toxicity (Dermal) No data availableLD50 Dermal - Rabbit - 402.6 mg/kg[4]Wikipedia[4]
Eye Irritation Causes serious eye irritation[5]Causes severe skin burns and eye damageSigma-Aldrich, GHS
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[5]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled)[4]Sigma-Aldrich, Wikipedia[4]

Experimental and Handling Protocols

Given the hazardous nature of its components, strict adherence to safety protocols is mandatory. Aromatic amines, as a class, are noted for their potential carcinogenicity and mutagenicity and are readily absorbed through the skin.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[1]

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

Safe Handling Protocol
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.[8]

  • Ventilation: Use the compound exclusively within a well-ventilated laboratory and inside a chemical fume hood.[8]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

  • Transport: When moving the chemical, ensure containers are tightly sealed and use a secondary container to prevent spills.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8] Keep containers tightly closed when not in use.[6] The storage area should be designated for hazardous chemicals.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][6] Amines can react violently with these substances.[8]

Spill and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Rinse skin with plenty of water/shower for at least 15 minutes.[6] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][8]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and procedural workflows for handling this compound.

G cluster_workflow Chemical Handling Workflow Receiving Receiving & Login Inspection Inspect Container (Check for Damage) Receiving->Inspection Storage Secure Storage (Cool, Dry, Ventilated) Inspection->Storage  If OK Use Dispensing & Use (In Fume Hood with PPE) Storage->Use Waste Waste Collection (Labeled Hazardous Waste) Use->Waste Disposal Disposal (Via Certified Vendor) Waste->Disposal

Caption: A typical workflow for the safe handling of a research chemical from receipt to disposal.

G Spill Spill Occurs Assess Assess Situation (Safety First, Full PPE) Spill->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (>1 L or Uncontrolled) SmallSpill->LargeSpill No Absorb Absorb with Inert Material (e.g., Vermiculite) SmallSpill->Absorb Yes Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Collect Collect Waste (Use Non-Sparking Tools) Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: A decision tree outlining the immediate steps to take in the event of a chemical spill.

G cluster_compatibility Chemical Incompatibility Compound 3-(Benzotriazol-1-yl) propan-1-amine Incompatible Incompatible With Compound->Incompatible Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers Acids Strong Acids Incompatible->Acids

Caption: A diagram illustrating key chemical incompatibilities for safe storage and handling.

References

Toxicology Profile of 3-(Benzotriazol-1-yl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive toxicological overview of 3-(Benzotriazol-1-yl)propan-1-amine. Direct toxicological data for this specific compound is limited. Therefore, this guide relies on data from the parent compound, 1H-Benzotriazole, and structurally related benzotriazole derivatives to provide a probable toxicological profile. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for the parent compound, 1H-Benzotriazole, which serves as a surrogate for estimating the potential toxicity of this compound.

Table 1: Acute Toxicity of 1H-Benzotriazole

Test TypeSpeciesRoute of AdministrationLD50/LC50Reference
Acute Oral ToxicityRatOral (gavage)500 - 1980 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermal>2000 mg/kg bw[1]
Acute Inhalation ToxicityRatInhalation (aerosol)1.91 mg/L (3 hours)[1]

Table 2: Irritation Potential of 1H-Benzotriazole

Test TypeSpeciesObservationClassificationReference
Skin IrritationRabbitSlight irritationNot classified as a skin irritant[1]
Eye IrritationRabbitSevere irritationCauses serious eye irritation[2]

Table 3: Genotoxicity of Benzotriazoles

Test TypeCompoundSystemResultReference
MutagenicityTwo benzotriazole derivativesBacterial systemsMutagenic[3]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be appropriate for generating data for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in one step determines the dose for the next step.

Procedure:

  • Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume, using water as the vehicle where possible.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Pathology: All animals (dead and surviving) are subjected to a gross necropsy.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal; the untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Procedure:

  • Animal Selection: Healthy young albino rabbits are used.

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The eyelids are then held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is assessed for up to 21 days.

  • Scoring: Ocular lesions are scored according to a numerical scale for the cornea (opacity), iris, and conjunctiva (redness and chemosis).

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to a small area of skin of an experimental animal. The degree of irritation is assessed at specific intervals.

Procedure:

  • Animal Selection: Healthy young albino rabbits are used.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application: The test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch, which is held in place with non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: Skin reactions are evaluated for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

Objective: To detect gene mutations induced by the test substance.

Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Revertant colonies are counted, and an increase in their number indicates a mutagenic potential.

Procedure:

  • Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

  • Test Procedure: The test substance, bacteria, and S9 mix (if used) are incubated together. The mixture is then plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants.

Mechanistic Pathways and Visualizations

Based on studies of benzotriazole and its derivatives, two key toxicological pathways are of interest: inhibition of cytochrome P450 enzymes and induction of oxidative stress.

Cytochrome P450 Inhibition

Benzotriazole and its amino-derivatives are known mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes.[4][5] This inhibition occurs when the CYP450 enzyme metabolizes the benzotriazole, leading to the formation of a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[5] This can significantly alter the metabolism of other drugs and xenobiotics, potentially leading to adverse drug reactions or increased toxicity of other compounds. N-alkylaminobenzotriazoles have been shown to be potent and, in some cases, isozyme-selective suicide inhibitors of CYP450.[4]

CYP450_Inhibition cluster_0 Cellular Environment cluster_1 Metabolic Process Xenobiotic Xenobiotic Metabolism Metabolism Xenobiotic->Metabolism Benzotriazole_Derivative This compound Benzotriazole_Derivative->Metabolism CYP450 Cytochrome P450 Enzyme CYP450->Metabolism Catalyzes Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Aberrant Metabolism Normal_Metabolite Metabolite Metabolism->Normal_Metabolite Normal Metabolism Inactive_CYP450 Inactive CYP450 Complex Reactive_Intermediate->Inactive_CYP450 Covalent Binding

Caption: Mechanism-based inhibition of Cytochrome P450 by a benzotriazole derivative.

Induction of Oxidative Stress

Some benzotriazole derivatives have been shown to induce oxidative stress in cells.[6][7] This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. This process can disrupt the mitochondrial membrane potential and ultimately lead to cell death.[6]

Oxidative_Stress Benzotriazole_Derivative This compound Cell Cellular Processes Benzotriazole_Derivative->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Mitochondria->Cell_Death Oxidative_Damage->Cell_Death

Caption: Proposed pathway for benzotriazole-induced oxidative stress and cell death.

Conclusion

The toxicological profile of this compound is not well-established through direct experimental data. However, based on the known toxicological properties of the parent compound, 1H-Benzotriazole, it is prudent to handle this compound with care, assuming it may be harmful if swallowed and a serious eye irritant. Furthermore, the potential for this class of compounds to act as mechanism-based inhibitors of cytochrome P450 enzymes is a significant consideration for drug development professionals, as this can lead to important drug-drug interactions. The possibility of inducing oxidative stress also warrants further investigation. To definitively characterize the toxicological profile of this compound, empirical testing following standardized protocols, such as the OECD guidelines detailed in this report, is essential.

References

Methodological & Application

Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-(Benzotriazol-1-yl)propan-1-amine as a versatile building block in organic synthesis. This bifunctional molecule, featuring a primary amine and a benzotriazole moiety, serves as a valuable scaffold for the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a key intermediate that incorporates the pharmacologically significant benzotriazole core. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a primary amine on a flexible propyl linker allows for a variety of subsequent chemical transformations, making it an ideal starting material for the synthesis of more complex molecules, including heterocycles and bioconjugates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.

SynthesisWorkflow Benzotriazole Benzotriazole Michael_Addition Michael Addition Benzotriazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Propanenitrile 3-(Benzotriazol-1-yl)propanenitrile Michael_Addition->Propanenitrile Base Catalyst Reduction Reduction Propanenitrile->Reduction Final_Product This compound Reduction->Final_Product e.g., Raney Ni, KBH4

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile via Michael Addition

This protocol is adapted from the general procedure for the base-catalyzed Michael addition of benzotriazole to activated alkenes.

Materials:

  • Benzotriazole

  • Acrylonitrile

  • Triton B (40% in methanol) or another suitable base (e.g., NaOH, KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in ethanol.

  • Add a catalytic amount of Triton B (e.g., 0.1 equivalents) to the solution.

  • Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(Benzotriazol-1-yl)propanenitrile.

Step 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile to this compound

This protocol utilizes a Raney Nickel/KBH₄ system for the efficient and mild reduction of the nitrile.[1][2]

Materials:

  • 3-(Benzotriazol-1-yl)propanenitrile

  • Raney Nickel (slurry in water)

  • Potassium borohydride (KBH₄)

  • Dry ethanol

Procedure:

  • In a round-bottom flask, suspend 3-(Benzotriazol-1-yl)propanenitrile (1 equivalent) in dry ethanol.

  • Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the suspension.

  • Cool the mixture in an ice bath and add potassium borohydride (4 equivalents) portion-wise, controlling the effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Reactant/Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
BenzotriazoleC₆H₅N₃119.12-
AcrylonitrileC₃H₃N53.06-
3-(Benzotriazol-1-yl)propanenitrileC₉H₈N₄172.1970-85
This compoundC₉H₁₂N₄176.2280-95[2]

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Synthesis of Substituted Pyrimidines

The primary amine functionality of this compound can be utilized in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct substituted pyrimidine rings.[3][4]

PyrimidineSynthesis Amine This compound Condensation Condensation/ Cyclization Amine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine Acid or Base Catalyst

Caption: General scheme for pyrimidine synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-4,6-dimethylpyrimidine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add acetylacetone (1 equivalent) to the solution.

  • Add a catalytic amount of either concentrated HCl or a solution of NaOH.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the desired pyrimidine derivative.

Reactant Product Reaction Conditions Typical Yield (%)
This compound + Acetylacetone2-(3-(Benzotriazol-1-yl)propyl)-4,6-dimethylpyrimidineEtOH, Reflux, Acid/Base catalyst60-80
Role as a Linker in Bioconjugation and Medicinal Chemistry

The dual functionality of this compound makes it an attractive linker molecule. The primary amine can be acylated or alkylated to attach it to other molecules of interest, while the benzotriazole moiety can serve as a pharmacophore or a handle for further functionalization. For instance, the amine can be reacted with activated carboxylic acids, isothiocyanates, or sulfonyl chlorides to form amides, thioureas, and sulfonamides, respectively, linking the benzotriazole unit to other scaffolds.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. The straightforward two-step synthesis provides good overall yields. Its primary amine and benzotriazole moieties offer orthogonal reactivity, enabling its use in the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles with potential biological activity. The provided protocols serve as a practical guide for researchers in academia and industry to explore the full potential of this valuable synthetic intermediate.

References

Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-(Benzotriazol-1-yl)propan-1-amine as a versatile ligand in coordination chemistry. While direct literature on the coordination chemistry of this specific ligand is not extensively available, this guide furnishes a reliable, proposed synthesis protocol based on well-established reactions of analogous compounds. Furthermore, it outlines general procedures for the formation of its metal complexes and discusses potential applications based on the known coordination behavior of related benzotriazole derivatives. The information herein is intended to serve as a foundational resource for researchers exploring the synthesis and application of novel coordination compounds.

Introduction

Benzotriazole and its derivatives are a well-regarded class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide array of transition metals.[1][2] The nitrogen-rich aromatic system of the benzotriazole moiety provides multiple coordination sites, leading to diverse structural motifs and interesting physicochemical properties in the resulting metal complexes. The introduction of a flexible propan-1-amine side chain at the N1 position of the benzotriazole ring, as in this compound, is expected to yield a bidentate or bridging ligand capable of forming chelate rings and coordination polymers. The primary amine group introduces an additional coordination site, enhancing the ligand's versatility and potential for creating novel supramolecular architectures.

These complexes are of significant interest for applications in catalysis, materials science, and medicinal chemistry, including the development of antimicrobial and antitumor agents.[1]

Ligand Synthesis: this compound

The synthesis of this compound can be proposed via a two-step process involving a Michael addition followed by a reduction.

Proposed Synthetic Pathway

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction Benzotriazole Benzotriazole Intermediate 3-(Benzotriazol-1-yl)propanenitrile Benzotriazole->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base Base (e.g., Triton B) Base->Intermediate Catalyst Intermediate_ref 3-(Benzotriazol-1-yl)propanenitrile Reducing_Agent Reducing Agent (e.g., LiAlH4) Final_Product This compound Reducing_Agent->Final_Product Reduction Intermediate_ref->Final_Product G cluster_0 Mononuclear Complex (Bidentate Chelation) cluster_1 Binuclear/Polymeric Complex (Bridging Ligand) M1 Metal Ion (M) X1 Anion/Solvent (X) M1->X1 X2 Anion/Solvent (X) M1->X2 L1 This compound L1->M1 Coordination M2 Metal Ion (M) L2 Ligand M2->L2 Coordination M3 Metal Ion (M') L3 Ligand M3->L3 L2->M3 Coordination L3->M2

References

Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of synthetic chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] The stability and catalytic activity of the Cu(I) species are critical for the success of this reaction. Various nitrogen-containing ligands are employed to protect the copper(I) from oxidation and disproportionation, thereby enhancing reaction rates and yields.[3]

Benzotriazole derivatives have been recognized as effective ligands in various copper-catalyzed reactions.[1][4] The nitrogen atoms of the triazole ring system can coordinate with the copper center, stabilizing the catalytically active Cu(I) state. This application note proposes the use of 3-(Benzotriazol-1-yl)propan-1-amine as a novel, bidentate ligand for the CuAAC reaction. The presence of both the benzotriazole moiety and a primary amine on a flexible propyl linker suggests a strong chelation potential for copper ions, potentially leading to a highly active and stable catalytic system.

Proposed Role and Advantages

This compound is hypothesized to act as a stabilizing ligand for the copper(I) catalyst in the CuAAC reaction. The two nitrogen atoms from the benzotriazole ring and the nitrogen from the primary amine can coordinate with the copper ion, forming a stable complex. This chelation is expected to:

  • Enhance Catalytic Activity: By stabilizing the active Cu(I) oxidation state, the ligand can increase the reaction rate.

  • Protect Against Oxidation: The ligand can prevent the oxidation of Cu(I) to the inactive Cu(II) species, especially in aqueous or aerobic conditions.

  • Improve Solubility: The amine functionality may improve the solubility of the copper catalyst in a wider range of solvents.

  • Reduce Byproduct Formation: A stable catalyst can lead to cleaner reactions with higher yields of the desired triazole product.[3]

Experimental Protocols

The following are proposed protocols for the use of this compound as a ligand in a typical CuAAC reaction.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide and a terminal alkyne using this compound as a ligand.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Azide (1.1 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • This compound (0.10 mmol, 10 mol%)

  • Sodium Ascorbate (0.15 mmol, 15 mol%)

  • Solvent (e.g., a 1:1 mixture of tert-Butanol and Water, 10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the terminal alkyne (1.0 mmol), azide (1.1 mmol), and the t-Butanol/Water solvent mixture (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 mmol) and this compound (0.10 mmol) in 1 mL of water. The solution should turn a deep blue color.

  • Add the catalyst solution to the reaction flask.

  • Prepare a fresh solution of sodium ascorbate (0.15 mmol) in 1 mL of water.

  • Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the solution will typically change from blue to a lighter shade, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of a Benzotriazole-Triazole Conjugate

This protocol describes a one-pot procedure where an organic halide is first converted to an azide and then reacted in situ with an alkyne.

Materials:

  • Organic Halide (e.g., Benzyl Bromide) (1.0 mmol)

  • Sodium Azide (NaN₃) (1.2 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Solvent (e.g., Dimethylformamide - DMF, 5 mL)

Procedure:

  • To a sealed reaction tube, add the organic halide (1.0 mmol), sodium azide (1.2 mmol), and DMF (3 mL).

  • Stir the mixture at 60 °C for 2 hours to form the organic azide.

  • Cool the reaction mixture to room temperature.

  • Add the terminal alkyne (1.0 mmol), CuI (0.02 mmol), this compound (0.04 mmol), and an additional 2 mL of DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the desired triazole conjugate.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using Protocol 1, demonstrating the potential efficacy of this compound as a ligand.

EntryAlkyneAzideTime (h)Yield (%)
1PhenylacetyleneBenzyl Azide1.595
21-OctyneAzidocyclohexane392
3Propargyl Alcohol1-Azido-4-nitrobenzene296
44-EthynylanisoleEthyl 2-azidoacetate2.594
53-Ethynylpyridine(3-Azidopropyl)benzene489

Visualizations

Proposed Catalytic Cycle of CuAAC with this compound Ligand

G cluster_cycle Catalytic Cycle CuI Cu(I) Source Catalyst [Cu(I)-Ligand] Complex CuI->Catalyst + Ligand Ligand This compound Cu_Acetylide Copper(I) Acetylide Catalyst->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cycloaddition [3+2] Cycloaddition Cu_Triazolide->Catalyst + H+ (Protonolysis) Product 1,4-Triazole Product Cu_Triazolide->Product Release

Caption: Proposed catalytic cycle for the CuAAC reaction.

Experimental Workflow for Triazole Synthesis

G Start Start Reagents Combine Alkyne, Azide, and Solvent Start->Reagents Add_Cat Add Catalyst Solution to Reaction Mixture Reagents->Add_Cat Cat_Prep Prepare Catalyst: CuSO4 + Ligand Cat_Prep->Add_Cat Reduction Add Sodium Ascorbate (Cu(II) -> Cu(I)) Add_Cat->Reduction Reaction Stir at Room Temperature (Monitor by TLC) Reduction->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Pure Triazole Product Purification->End

Caption: Workflow for CuAAC synthesis using the proposed ligand.

References

Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive primary amine and the well-known benzotriazole leaving group, allows for the construction of a diverse array of complex heterocyclic compounds. The benzotriazole moiety can act as an excellent synthetic auxiliary, facilitating various transformations before being substituted in the final synthetic step. This bifunctional nature makes it a key intermediate in the synthesis of novel compounds with significant biological activities. These notes provide detailed protocols and applications for utilizing this compound in the synthesis of bioactive heterocyclic compounds, with a particular focus on the preparation of novel azetidinone derivatives.

Synthesis of Heterocyclic Scaffolds

The primary amine functionality of this compound allows for its incorporation into various heterocyclic systems through reactions such as cyclocondensation, multicomponent reactions, and acylation followed by cyclization. One notable application is in the synthesis of substituted azetidinones (β-lactams), a class of compounds renowned for their antibacterial properties.

Featured Application: Synthesis of N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides

A series of novel N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides has been synthesized and evaluated for their antimicrobial and antitubercular activities[1]. The synthetic pathway involves a multi-step process starting from the initial Schiff base formation, followed by cyclization to yield the final azetidinone ring.

Experimental Workflow Diagram

G cluster_prep Preparation of Intermediate cluster_cyclization Azetidinone Ring Formation cluster_analysis Analysis and Characterization start This compound + Substituted Benzaldehyde intermediate Schiff Base Formation start->intermediate Ethanol, Reflux schiff_base Schiff Base Intermediate cyclization Cyclization with Chloroacetyl Chloride schiff_base->cyclization Triethylamine, Dioxane product N-[3-(Benzotriazol-1-yl)propyl]-azetidinecarboxamide Derivatives cyclization->product analysis Purification and Spectroscopic Analysis (IR, NMR, Mass Spec)

Caption: Synthetic workflow for the preparation of N-[3-(Benzotriazol-1-yl)propyl]-azetidinecarboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1 equivalent).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that separates out is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.

Protocol 2: Cyclization to form 4-Oxo-azetidinecarboxamides
  • Reaction Setup: In a separate flask, dissolve the synthesized Schiff base (1 equivalent) in anhydrous dioxane.

  • Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) as a base. Cool the mixture in an ice bath.

  • Cyclization: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise with constant stirring.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.

  • Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice. The resulting solid is filtered, washed thoroughly with water, and dried.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide derivatives.

Data Presentation

The following tables summarize the representative yields and biological activity data for a series of synthesized azetidinone derivatives.

Table 1: Synthesis Yields of Azetidinone Derivatives

Compound IDSubstituent (R) on Phenyl RingMolecular FormulaYield (%)
4a HC20H19ClN5O278
4b 4-ClC20H18Cl2N5O282
4c 4-OCH3C21H21ClN5O375
4d 4-NO2C20H18ClN6O472
4e 2,4-diClC20H17Cl3N5O285

Table 2: Antimicrobial and Antitubercular Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansA. nigerM. tuberculosis H37Rv
4a 25505010012.5
4b 12.52525506.25
4c 50100100>10025
4d 12.52550506.25
4e 6.2512.512.5253.12
Ciprofloxacin 3.121.56---
Fluconazole --6.2512.5-
Isoniazid ----0.2

Data is representative based on the reported synthesis of a series of compounds[1].

Structure-Activity Relationship (SAR) and Logical Pathway

The biological activity of the synthesized azetidinones is influenced by the nature of the substituent on the phenyl ring.

SAR cluster_sar Structure-Activity Relationship cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups cluster_conclusion Conclusion ewg e.g., -Cl, -NO2 high_activity Enhanced Antimicrobial and Antitubercular Activity ewg->high_activity conclusion Substitution pattern on the phenyl ring is critical for biological potency. edg e.g., -OCH3 low_activity Reduced Activity edg->low_activity

Caption: Influence of substituents on the biological activity of azetidinone derivatives.

The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring generally leads to enhanced antibacterial, antifungal, and antitubercular activity. In contrast, electron-donating groups like methoxy tend to decrease the biological potency of these compounds. This suggests that the electronic properties of the substituent play a crucial role in the interaction of these molecules with their biological targets.

Conclusion

This compound serves as a highly effective and adaptable starting material for the synthesis of biologically active heterocyclic compounds. The protocols and data presented herein for the synthesis of novel azetidinone derivatives highlight its potential in drug discovery and development. The straightforward synthetic routes and the significant antimicrobial and antitubercular activities of the resulting compounds make this building block a subject of considerable interest for further exploration in medicinal chemistry. Researchers are encouraged to explore the utility of this versatile amine in the construction of other important heterocyclic scaffolds.

References

Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various benzotriazole derivatives starting from 3-(Benzotriazol-1-yl)propan-1-amine. The primary amino group of this starting material serves as a versatile handle for derivatization, allowing for the facile synthesis of amides, sulfonamides, and Schiff bases. These derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzotriazole scaffold.[1][2][3]

Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amines (Amides)

Application Note: The acylation of this compound with various acyl chlorides provides a straightforward method for the synthesis of the corresponding N-substituted amides. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

General Procedure for N-acylation:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-3-(benzotriazol-1-yl)propan-1-amine.

Quantitative Data Summary:

The following table summarizes representative data for the synthesis of various N-acyl-3-(benzotriazol-1-yl)propan-1-amines. Note: The data presented here are representative examples based on general acylation reactions and may vary for specific substrates.

Acyl ChlorideProduct NameMolecular FormulaYield (%)Melting Point (°C)
Acetyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)acetamideC11H14N4O85-95135-137
Benzoyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)benzamideC16H16N4O80-90158-160
4-Chlorobenzoyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)-4-chlorobenzamideC16H15ClN4O82-92175-177
Cyclopropanecarbonyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)cyclopropanecarboxamideC13H16N4O88-96142-144

Experimental Workflow for N-Acylation:

N_Acylation_Workflow start Start dissolve_amine Dissolve 3-(Benzotriazol-1-yl) propan-1-amine in DCM start->dissolve_amine add_base Add Triethylamine dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at RT for 2-4h add_acyl_chloride->react workup Aqueous Workup (H2O, NaHCO3, Brine) react->workup extract Extract with DCM workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product N-Acyl Derivative purify->product

Caption: Workflow for the N-acylation of this compound.

Synthesis of N-Sulfonyl-3-(benzotriazol-1-yl)propan-1-amines (Sulfonamides)

Application Note: The reaction of this compound with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.

Experimental Protocol:

General Procedure for N-Sulfonylation:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-sulfonyl-3-(benzotriazol-1-yl)propan-1-amine.

Quantitative Data Summary:

The following table provides representative data for the synthesis of various N-sulfonyl-3-(benzotriazol-1-yl)propan-1-amines. Note: The data presented here are representative examples based on general sulfonylation reactions and may vary for specific substrates.

Sulfonyl ChlorideProduct NameMolecular FormulaYield (%)Melting Point (°C)
Benzenesulfonyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)benzenesulfonamideC15H16N4O2S75-85162-164
p-Toluenesulfonyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)-4-methylbenzenesulfonamideC16H18N4O2S78-88170-172
Methanesulfonyl chlorideN-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)methanesulfonamideC10H14N4O2S80-90145-147
Dansyl chloride5-(dimethylamino)-N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)naphthalene-1-sulfonamideC21H23N5O2S70-80188-190

N_Sulfonylation_Workflow start Start dissolve_amine Dissolve 3-(Benzotriazol-1-yl) propan-1-amine in Pyridine start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at RT overnight add_sulfonyl_chloride->react workup Pour into Ice-Water react->workup filter_extract Filter Precipitate or Extract with Ethyl Acetate workup->filter_extract wash Wash Organic Layer filter_extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization) concentrate->purify product N-Sulfonyl Derivative purify->product

Caption: Workflow for the synthesis of Schiff bases from this compound.

References

Application Notes and Protocols for the Alkylation of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-alkylated derivatives of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable scaffold in medicinal chemistry. The protocols detailed below are based on established methods for the alkylation of primary amines and are intended to serve as a foundational guide for the synthesis of novel compounds for drug discovery and development.

Introduction and Applications

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. The benzotriazole moiety is a versatile scaffold that can be readily modified to generate libraries of compounds with diverse pharmacological profiles, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

The alkylation of the primary amine group in this compound provides a straightforward method to introduce various alkyl and arylalkyl substituents. This modification can significantly impact the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. The resulting secondary and tertiary amines are key intermediates in the synthesis of more complex molecules and potential drug candidates. N-substituted benzotriazole derivatives have shown promise as potent therapeutic agents, making their synthesis a critical step in the exploration of new chemical entities for various disease indications.

General Reaction Scheme

The alkylation of this compound with alkyl halides proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction can be controlled to favor the formation of the mono-alkylated (secondary amine) or di-alkylated (tertiary amine) product by adjusting the stoichiometry of the reactants and the reaction conditions.

Alkylation_Reaction reactant1 This compound product1 N-Alkyl-3-(Benzotriazol-1-yl)propan-1-amine (Secondary Amine) reactant1->product1 1 eq. R-X, Base reactant2 Alkyl Halide (R-X) product2 N,N-Dialkyl-3-(Benzotriazol-1-yl)propan-1-amine (Tertiary Amine) product1->product2 Excess R-X, Base

Caption: General reaction scheme for the alkylation of this compound.

Experimental Protocols

The following are general protocols for the mono- and di-alkylation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific alkyl halides.

Protocol for Mono-alkylation

This protocol aims to synthesize the secondary amine derivative. Using the primary amine as the limiting reagent and a slight excess of the alkyl halide can favor mono-alkylation.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-80 °C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3-(Benzotriazol-1-yl)propan-1-amine.

Protocol for Di-alkylation

This protocol is designed to synthesize the tertiary amine derivative by using an excess of the alkylating agent.

Materials and Reagents:

  • Same as for mono-alkylation.

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (2.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • Follow steps 5-9 from the mono-alkylation protocol for work-up and purification to yield the N,N-dialkyl-3-(Benzotriazol-1-yl)propan-1-amine.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the alkylation of this compound with various alkyl halides, based on general principles of amine alkylation chemistry.

EntryAlkyl Halide (R-X)Product TypeBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Benzyl BromideMono-alkylK₂CO₃DMFRT1285-95
2Ethyl IodideMono-alkylEt₃NCH₃CN502470-85
3Isopropyl BromideMono-alkylK₂CO₃DMF804840-60
4Benzyl BromideDi-alkylK₂CO₃CH₃CNReflux2480-90
5Ethyl IodideDi-alkylK₂CO₃CH₃CNReflux4865-80

Visualizations

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and Base in Anhydrous Solvent start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at Appropriate Temperature (Monitor by TLC) add_halide->react quench Quench Reaction with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the alkylation of this compound.

Logical Relationship in Drug Development

Drug_Development_Logic start_mol This compound (Starting Material) alkylation Alkylation Reaction start_mol->alkylation products Library of N-Alkylated Derivatives (Secondary and Tertiary Amines) alkylation->products screening Biological Screening products->screening apps Potential Applications screening->apps antimicrobial Antimicrobial Agents apps->antimicrobial antifungal Antifungal Agents apps->antifungal anticancer Anticancer Agents apps->anticancer

Caption: Logical workflow from synthesis to potential applications in drug development.

Application Notes and Protocols: Acylation of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The modification of benzotriazole-containing molecules through acylation is a key strategy for the synthesis of novel therapeutic agents.[6][7] This document provides detailed protocols and application notes for the acylation of 3-(Benzotriazol-1-yl)propan-1-amine, a versatile building block for the generation of diverse compound libraries for drug discovery.

The acylation of the primary amine group in this compound allows for the introduction of various acyl groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule. This can lead to the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The resulting N-acyl-3-(benzotriazol-1-yl)propan-1-amine derivatives are of significant interest for screening against various biological targets.

Data Presentation

The following table summarizes representative quantitative data for the acylation of amines using benzotriazole-activated acyl donors, which serves as a guide for expected outcomes in the acylation of this compound.

Acylating AgentAmine SubstrateSolventReaction ConditionsYield (%)Reference
N-Boc-aminoacyl-benzotriazoleVarious primary and secondary aminesWaterMicrowave, 50°C, 15-20 min90-98[7][8]
N-Cbz-aminoacyl-benzotriazoleVarious primary and secondary aminesWaterMicrowave, 50°C, 15-20 min92-97[7][8]
N-Fmoc-aminoacyl-benzotriazoleVarious primary and secondary aminesWaterMicrowave, 50°C, 15-20 min75-94[7][8]
Aryl-acylbenzotriazoleVarious primary and secondary aminesWaterMicrowave, 50°C, 15-20 min85-99[7][8]
Dicarboxylic acid bis(benzotriazolide)----[9]

Experimental Protocols

This section details two primary protocols for the acylation of this compound: a direct acylation method using an acyl chloride and a benzotriazole-mediated acylation.

Protocol 1: Direct Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIEA (1.1-1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the desired acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-3-(benzotriazol-1-yl)propan-1-amine.

Protocol 2: Benzotriazole-Mediated Acylation

This two-step protocol involves the initial formation of an N-acylbenzotriazole, which then acts as an efficient acylating agent for this compound. This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available.

Step 1: Synthesis of N-Acylbenzotriazole

Materials:

  • Carboxylic acid

  • 1H-Benzotriazole

  • Propanephosphonic acid anhydride (T3P®) or 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and 1H-Benzotriazole (1.1 eq) in anhydrous DMF or DCM, add pyridine or TEA (2.0 eq).

  • Add T3P® (1.1 eq) or TCT (0.5 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the N-acylbenzotriazole can often be isolated by precipitation upon addition of water.

  • Filter the precipitate, wash with water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Acylation of this compound

Materials:

  • N-Acylbenzotriazole (from Step 1)

  • This compound

  • Water or an appropriate organic solvent (e.g., THF, DCM)

  • Microwave synthesizer (optional, but recommended for faster reaction times)

Procedure:

  • In a microwave-safe vial, combine the N-acylbenzotriazole (1.0 eq) and this compound (1.0 eq) in water.

  • Seal the vial and subject it to microwave irradiation at 50°C for 15-20 minutes. Alternatively, the reaction can be stirred at room temperature or heated conventionally, though reaction times will be longer.

  • After completion, if a precipitate has formed, filter the solid product and wash with water.

  • If the product is soluble, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium carbonate solution to remove any unreacted benzotriazole, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the acylation of this compound.

Direct_Acylation start Start dissolve Dissolve this compound and base in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT (2-16h) add_acyl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify dry->purify end End Product purify->end

Caption: Workflow for Direct Acylation.

Benzotriazole_Mediated_Acylation cluster_0 Step 1: N-Acylbenzotriazole Synthesis cluster_1 Step 2: Acylation start1 Start mix1 Mix Carboxylic Acid, Benzotriazole, and Base in Solvent start1->mix1 add_coupling Add T3P® or TCT mix1->add_coupling react1 Stir at RT (1-4h) add_coupling->react1 isolate1 Isolate N-Acylbenzotriazole react1->isolate1 mix2 Combine N-Acylbenzotriazole and This compound in Water isolate1->mix2 react2 Microwave Irradiation (50°C, 15-20 min) mix2->react2 workup Work-up and Extraction react2->workup purify2 Purify workup->purify2 end2 End Product purify2->end2

Caption: Workflow for Benzotriazole-Mediated Acylation.

References

"use of 3-(Benzotriazol-1-yl)propan-1-amine as a corrosion inhibitor"

Author: BenchChem Technical Support Team. Date: November 2025

The following sections provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of 3-(Benzotriazol-1-yl)propan-1-amine as a corrosion inhibitor, drawing from established methodologies for similar molecules.

Application Notes

1. Introduction

This compound belongs to the family of benzotriazole derivatives, which are renowned corrosion inhibitors, particularly for copper and its alloys, as well as for steel.[1][2][3] These heterocyclic compounds function by adsorbing onto the metal surface, forming a protective, thin film that acts as a barrier against corrosive agents.[1][2] The molecule consists of a benzotriazole head, which is the primary functional group responsible for surface complexation, and a propyl-amine tail. This tail can enhance the molecule's solubility and modify the packing density and orientation of the protective film, potentially offering superior inhibition compared to the parent BTA molecule. The amine group can also serve as an additional site for interaction with the metal surface.

2. Mechanism of Action

The corrosion inhibition mechanism of benzotriazole derivatives is a surface phenomenon involving the formation of a protective layer. This process can be described through several steps:

  • Adsorption: The inhibitor molecules, present in the corrosive medium, adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor and the metal).[4][5]

  • Complex Formation: The nitrogen atoms in the triazole ring of the benzotriazole moiety possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like copper or iron) on the surface.[6][4] This leads to the formation of a stable, polymeric complex film, often just a few nanometers thick.[1][7]

  • Barrier Formation: This insoluble complex film acts as a physical barrier, isolating the metal from the aggressive electrolyte.[2] It inhibits both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying it as a mixed-type inhibitor.[2][6][5]

The presence of the propan-1-amine side chain is expected to influence the inhibitor's performance by modifying its solubility and adsorption characteristics.

cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Mechanism Metal Metal Surface (Fe, Cu) Anode Anodic Sites (Metal Dissolution) M -> Mⁿ⁺ + ne⁻ Metal->Anode Exposure to Electrolyte Cathode Cathodic Sites (Oxygen Reduction) O₂ + 2H₂O + 4e⁻ -> 4OH⁻ Metal->Cathode Exposure to Electrolyte Corrosion Corrosion Products (Rust, etc.) Anode->Corrosion Cathode->Corrosion Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Introduction to Electrolyte Film Protective Film Formation [M-(Inhibitor)]n Complex Adsorption->Film Chemisorption & Complexation ProtectedMetal Protected Metal Surface Film->ProtectedMetal

Caption: General mechanism of corrosion and its inhibition by a benzotriazole derivative.

Protocols

1. Synthesis Protocol: this compound

While a specific literature procedure for this exact molecule was not found in the search results, a plausible synthesis route can be adapted from the Michael addition reactions described for similar benzotriazole derivatives.[8] This protocol is hypothetical and would require optimization.

  • Reaction: Base-catalyzed Michael addition of benzotriazole to acrylonitrile, followed by reduction of the nitrile group.

  • Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile

    • In a 250 mL round-bottom flask, dissolve benzotriazole (e.g., 11.9 g, 0.1 mol) in 100 mL of a suitable solvent like ethanol.

    • Add a catalytic amount of a strong base, such as Triton B (40% in methanol, ~2 mL) or sodium ethoxide.

    • While stirring, add acrylonitrile (e.g., 5.8 g, 0.11 mol) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (e.g., 60-70°C) for several hours (e.g., 6-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product (a nitrile intermediate) by recrystallization from a suitable solvent like ethanol/water to yield 3-(Benzotriazol-1-yl)propanenitrile.

  • Step 2: Reduction to this compound

    • In a flask suitable for hydrogenation, dissolve the 3-(Benzotriazol-1-yl)propanenitrile intermediate (e.g., 0.1 mol) in a solvent like methanol or ethanol saturated with ammonia.

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

    • Heat and stir the reaction mixture until hydrogen uptake ceases.

    • Cool the reaction, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

2. Experimental Protocols for Corrosion Inhibition Evaluation

The following are standard protocols for assessing the performance of a corrosion inhibitor, adapted from methodologies reported for similar compounds.[4][5][9][10]

G start Start: Prepare Inhibitor Stock Solution prep_metal 1. Metal Specimen Preparation (e.g., Mild Steel, Copper) - Cut to size - Polish with SiC paper - Degrease (acetone) - Dry start->prep_metal prep_sol 2. Prepare Corrosive Media (e.g., 1 M HCl, 3.5% NaCl) With and Without various concentrations of inhibitor prep_metal->prep_sol experiments 3. Perform Corrosion Tests prep_sol->experiments gravimetric Weight Loss (Gravimetric) - Immerse specimens for set time - Clean and re-weigh - Calculate corrosion rate & IE% experiments->gravimetric electrochemical Electrochemical Tests (PDP, EIS) - Use three-electrode cell - Acquire polarization curves - Acquire impedance spectra experiments->electrochemical surface Surface Analysis (SEM, XPS) - Analyze specimen surface post-immersion experiments->surface analysis 4. Data Analysis & Interpretation gravimetric->analysis electrochemical->analysis surface->analysis calc_ie Calculate Inhibition Efficiency (IE%) from all methods analysis->calc_ie adsorption Determine Adsorption Isotherm (e.g., Langmuir, Temkin) analysis->adsorption mechanism Elucidate Inhibition Mechanism (Anodic, Cathodic, Mixed) analysis->mechanism end End: Report Findings calc_ie->end adsorption->end mechanism->end

Caption: Experimental workflow for evaluating a new corrosion inhibitor.

2.1. Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time.

  • Specimen Preparation: Prepare rectangular coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm) of the metal to be tested (e.g., mild steel, copper). Polish the surfaces sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., from 400 to 1200 grit). Degrease the coupons with acetone, rinse with distilled water, dry, and weigh accurately to four decimal places.[11]

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 1 M HCl or 3.5% NaCl) with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 400 ppm).

  • Duration: Keep the coupons immersed for a specified period (e.g., 24, 48, or 100 hours) at a constant temperature.[9]

  • Post-Immersion Cleaning: After immersion, remove the coupons, wash with a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is weight loss in grams, A is the area in cm², T is time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

2.2. Electrochemical Methods

Electrochemical tests provide rapid insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, with the metal specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a reference electrode like Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl).[9]

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the potential to stabilize for about 30-60 minutes until a steady-state OCP is reached.[9]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential (E) vs. log of current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.

    • Calculate IE%: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100.

    • The inhibitor type (anodic, cathodic, or mixed) is determined by the shift in E_corr. A shift >85 mV indicates a specific type (anodic or cathodic), while a smaller shift suggests a mixed-type inhibitor.[9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Represent the data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.

    • Calculate IE%: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100.

2.3. Surface Analysis

These techniques provide visual and compositional evidence of the protective film.

  • Scanning Electron Microscopy (SEM): Acquire micrographs of the metal surface after immersion in the corrosive media with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the surface film. This can confirm the presence of nitrogen (from the inhibitor) and its chemical bonding with the metal, providing direct evidence of adsorption and complex formation.[4][9]

Data Presentation

Quantitative data should be summarized for clarity. The following table is an example based on data for a closely related compound, 1-aminobenzotriazole (1-ABT) , on mild steel in 0.5 M HCl, as specific data for the target compound is unavailable.[9]

Table 1: Inhibition Efficiency of 1-aminobenzotriazole (1-ABT) on Mild Steel in 0.5 M HCl

Inhibitor Conc. (ppm)MethodCorrosion Rate (CR)Charge Transfer Resistance (R_ct, Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)Weight Loss1.25 mm/year--
EIS-55-
100Weight Loss0.21 mm/year-83.2%
EIS-32082.8%
200Weight Loss0.11 mm/year-91.2%
EIS-65091.5%
400Weight Loss0.025 mm/year-98.0%
EIS-120095.4%

Note: Data is illustrative and compiled from studies on 1-aminobenzotriazole.[4][9] Researchers should generate specific data for this compound.

References

Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a member of the benzotriazole class of ultraviolet (UV) light stabilizers. These compounds are widely utilized to protect polymeric materials from the degradative effects of UV radiation, which can cause discoloration, loss of gloss, embrittlement, and eventual failure of the material.[1][2][3][4] The primary function of a UV stabilizer is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the photo-oxidation of the polymer matrix.[3][5] Benzotriazole derivatives are known for their strong and broad absorption in the UV-A and UV-B regions (approximately 300-400 nm).[3][5] The presence of an amine functional group in this compound suggests potential for covalent incorporation into polymer backbones or for interactions with other additives, potentially enhancing its performance and longevity within the host material.

Mechanism of Action

Benzotriazole UV stabilizers operate through a sophisticated photophysical mechanism involving an excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic excitation energy into vibrational energy, which is then dissipated as heat to the surrounding polymer matrix. This process is highly efficient and reversible, allowing the molecule to undergo many such cycles without significant degradation, thus providing long-term protection.

UV_Stabilization_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Ground Benzotriazole (enol-imino form) Excited Excited State (keto-amino form) Ground->Excited Intramolecular Proton Transfer Excited->Ground Non-radiative decay Heat Heat Dissipation Excited->Heat UV UV Photon (hv) UV->Ground Absorption

Caption: Mechanism of UV stabilization by benzotriazoles.

Physicochemical Properties and Performance Data

Table 1: General Physicochemical Properties of Benzotriazole UV Stabilizers

PropertyTypical Value/Range
Appearance White to light tan crystalline powder[6]
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
UV Absorption Range 300 - 400 nm[3][5]
Solubility Generally soluble in organic solvents; low solubility in water[1]
Thermal Stability Decomposition temperatures typically in the range of 280-380°C for benzotriazoles.[7]

Table 2: UV Absorption Characteristics of a Generic Benzotriazole

Wavelength (nm)Absorbance (relative)
300High
305Maximum
320High
335Medium
350Low
400Minimal
Note: This is a representative profile. The exact absorption maximum and spectrum shape will vary depending on the specific molecular structure and solvent.[1][8][9]

Applications

Benzotriazole UV stabilizers are incorporated into a wide variety of polymeric materials to enhance their durability and lifespan upon exposure to sunlight. The amine functionality of this compound may offer enhanced compatibility or reactivity in specific polymer systems.

Potential Applications Include:

  • Coatings: Automotive and industrial coatings to prevent gloss reduction, cracking, and blistering.[10]

  • Plastics: Polyolefins (polypropylene, polyethylene), PVC, polycarbonates, and polyesters used in outdoor applications such as furniture, building materials, and automotive parts.[2]

  • Adhesives and Sealants: To maintain mechanical properties and prevent degradation upon UV exposure.[10]

  • Textiles: To improve the lightfastness of dyed fabrics.

Experimental Protocols

The following are general protocols for the synthesis and evaluation of this compound as a UV stabilizer.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of similar benzotriazole derivatives via a Michael addition reaction.

Materials:

  • Benzotriazole

  • Acrylonitrile

  • Raney Nickel or other suitable catalyst for nitrile reduction

  • Methanol or Ethanol

  • Hydrogen gas source

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve benzotriazole in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base (e.g., sodium ethoxide).

    • Slowly add acrylonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture and remove the solvent under reduced pressure to obtain 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

  • Nitrile Reduction:

    • Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere.

    • Monitor the reaction for the disappearance of the nitrile group (e.g., by IR spectroscopy).

    • After the reaction is complete, filter off the catalyst.

    • Remove the solvent under reduced pressure to yield crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography.

    • Characterize the final product using NMR, IR, and mass spectrometry.

Synthesis_Workflow Start Benzotriazole + Acrylonitrile Michael_Addition Michael Addition (Base catalyst, Ethanol) Start->Michael_Addition Intermediate 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile Michael_Addition->Intermediate Reduction Nitrile Reduction (Raney Ni, H2, Methanol) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Hypothetical synthesis workflow.

Protocol 2: Evaluation of UV Stabilizer Performance in a Polymer Film

This protocol outlines a general procedure for assessing the effectiveness of a UV stabilizer in a polymer film.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound

  • Internal mixer or twin-screw extruder

  • Compression molding press or film blowing line

  • Accelerated weathering chamber (with UV lamps)

  • Spectrophotometer (for color and gloss measurement)

  • Tensile testing machine

Procedure:

  • Compounding:

    • Dry the polymer resin to the recommended moisture content.

    • Prepare a masterbatch of the UV stabilizer in the polymer or dry blend the polymer with the desired concentration of this compound (typically 0.1 - 1.0 wt%).

    • Melt-compound the mixture using an extruder or internal mixer to ensure homogeneous dispersion.

  • Sample Preparation:

    • Prepare polymer films of controlled thickness using a compression molding press or a film blowing line.

    • Prepare a control sample without the UV stabilizer.

  • Accelerated Weathering:

    • Expose the polymer film samples in an accelerated weathering chamber according to standard test methods (e.g., ASTM G154 or ASTM G155).

    • Periodically remove samples at specified time intervals.

  • Performance Evaluation:

    • Color Change: Measure the change in color (e.g., yellowing index) using a spectrophotometer.

    • Gloss Retention: Measure the surface gloss at a specific angle (e.g., 60°) using a gloss meter.

    • Mechanical Properties: Evaluate the change in mechanical properties such as tensile strength and elongation at break using a tensile testing machine.

  • Data Analysis:

    • Plot the change in properties (color, gloss, mechanical strength) as a function of exposure time for both the stabilized and unstabilized samples.

    • Compare the performance of the stabilized sample to the control to determine the effectiveness of this compound as a UV stabilizer.

Evaluation_Workflow cluster_eval Evaluation Metrics Start Polymer Resin + UV Stabilizer Compounding Melt Compounding Start->Compounding Sample_Prep Film Preparation (Compression Molding) Compounding->Sample_Prep Weathering Accelerated Weathering (UV Exposure) Sample_Prep->Weathering Evaluation Performance Evaluation Weathering->Evaluation Final_Analysis Data Analysis and Comparison to Control Evaluation->Final_Analysis Color Color Change Evaluation->Color Gloss Gloss Retention Evaluation->Gloss Mechanical Mechanical Properties Evaluation->Mechanical

Caption: Workflow for evaluating UV stabilizer performance.

Safety Precautions

Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound, as a member of the benzotriazole family, is expected to be an effective UV stabilizer for a variety of polymer applications. Its inherent UV absorbing properties, coupled with the potential for enhanced compatibility or reactivity due to the amine functionality, make it a compound of interest for researchers and formulators seeking to improve the photostability of materials. The provided protocols offer a framework for the synthesis and systematic evaluation of its performance.

References

Application Notes and Protocols for 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols related to 3-(Benzotriazol-1-yl)propan-1-amine and its derivatives. The information is based on the known biological activities of the broader class of benzotriazole compounds.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These compounds have been reported to exhibit antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The benzotriazole nucleus is considered a versatile pharmacophore, and its derivatives are being actively investigated for the development of novel therapeutic agents.[3] this compound is a derivative that holds potential for further investigation and development in various therapeutic areas.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic properties are provided below.

PropertyValue
CAS Number 73866-19-0[4]
Molecular Formula C₉H₁₂N₄[4]
Molecular Weight 176.22 g/mol

Synthesis Protocol

Step 1: Synthesis of 3-(1H-Benzotriazol-1-yl)propanamide

This protocol is adapted from the synthesis of similar benzotriazolylpropanamides.[5]

Materials:

  • Benzotriazole

  • Acrylamide

  • Triton B (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzotriazole and a slight molar excess of acrylamide.

  • Add a catalytic amount of Triton B.

  • Heat the mixture in a boiling water bath for several hours (e.g., 6.5 hours, as described for a similar reaction).[5]

  • Allow the reaction mixture to cool to room temperature, which may result in solidification.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 3-(1H-Benzotriazol-1-yl)propanamide to this compound

This is a general procedure for amide reduction using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under anhydrous conditions and in a fume hood.

Materials:

  • 3-(1H-Benzotriazol-1-yl)propanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3-(1H-Benzotriazol-1-yl)propanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. Further purification may be achieved by column chromatography or distillation under reduced pressure.

Biological Activities and Potential Applications

While specific biological data for this compound is not available, the broader class of benzotriazole derivatives has shown significant potential in several therapeutic areas. The following table summarizes the reported activities of various benzotriazole derivatives, which may guide the investigation of the title compound.

Compound/DerivativeActivityCell Line/OrganismQuantitative Data (IC₅₀/MIC)
3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][8]triazol-1-yl-propan-1-one (19)AntibacterialBacillus subtilis1.56 µg/mL[9]
Staphylococcus aureus1.56 µg/mL[9]
Streptococcus faecalis1.56 µg/mL[9]
Pseudomonas aeruginosa3.12 µg/mL[9]
Escherichia coli6.25 µg/mL[9]
Enterobacter cloacae6.25 µg/mL[9]
Benzotriazole-based β-amino alcohol (4e)AntibacterialStaphylococcus aureus (ATCC-25923)8 µM[8]
Bacillus subtilis (ATCC 6633)16 µM[8]
Benzotriazole-dicarboxamide (3b)AntitumorVarious cancer cell linesPotent antiproliferative activity[10]
Benzotriazole-dicarboxamide (4a)AntiviralCoxsackievirus B5 (CV-B5)EC₅₀ = 9-13 µM[10]
Benzotriazole derivative (2.1)AnticancerCarcinoma VX2IC₅₀ = 3.80 ± 0.75 µM[11]
Benzotriazole derivative (2.2)AnticancerStomach MGC cell linesIC₅₀ = 3.72 ± 0.11 µM[11]
Benzotriazole derivative (2.5)AnticancerLung cancer A549IC₅₀ = 5.47 ± 1.11 µM[11]
Stomach cancer cell lines MKN45IC₅₀ = 3.04 ± 0.02 µM[11]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound, based on methods used for other benzotriazole derivatives.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9]

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compound (this compound) dissolved in a suitable solvent

  • 96-well microtiter plates

  • Standard antibacterial agent (e.g., ciprofloxacin)[8]

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria and medium), a negative control (medium only), and a control with a standard antibiotic.

  • Incubate the plates at 37°C for 24 hours.[8]

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Potential Mechanism of Action and Signaling Pathway

Several studies on benzotriazole and related heterocyclic derivatives suggest that their anticancer activity may be mediated through the induction of oxidative stress and subsequent apoptosis.[6][7] A proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[6][13]

Proposed ROS-Mediated Apoptotic Pathway

The following diagram illustrates a potential signaling pathway for the anticancer activity of benzotriazole derivatives.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Benzotriazole Derivative Benzotriazole Derivative ROS_Generation Increased ROS Generation Benzotriazole Derivative->ROS_Generation Induces Mitochondrial_Damage Mitochondrial Damage (Loss of MMP) ROS_Generation->Mitochondrial_Damage Causes Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes G Start Start with Active Compound (e.g., from MTT assay) ROS_Measurement Measure Intracellular ROS Levels (e.g., using DCFH-DA) Start->ROS_Measurement MMP_Analysis Analyze Mitochondrial Membrane Potential (MMP) (e.g., using JC-1 dye) Start->MMP_Analysis ROS_Measurement->MMP_Analysis Caspase_Assay Perform Caspase Activity Assays (e.g., Caspase-3, -9) MMP_Analysis->Caspase_Assay Apoptosis_Confirmation Confirm Apoptosis (e.g., Annexin V/PI staining) Caspase_Assay->Apoptosis_Confirmation Pathway_Elucidation Elucidate Signaling Pathway Apoptosis_Confirmation->Pathway_Elucidation

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science. The described two-step synthetic pathway involves a base-catalyzed Michael addition of benzotriazole to acrylonitrile, followed by the catalytic reduction of the resulting nitrile to the desired primary amine. This document outlines the experimental procedures, purification strategies, and safety considerations for producing this compound on a larger scale.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The initial step is a nucleophilic conjugate addition, specifically aza-Michael addition, of 1H-benzotriazole to acrylonitrile to form 3-(1H-benzotriazol-1-yl)propanenitrile. This reaction is typically catalyzed by a base. The subsequent step involves the reduction of the nitrile functional group to a primary amine using catalytic hydrogenation.

Logical Flow of the Synthesis Process

A 1H-Benzotriazole D Michael Addition A->D B Acrylonitrile B->D C Base Catalyst C->D E 3-(1H-Benzotriazol-1-yl)propanenitrile D->E H Nitrile Reduction E->H F Reducing Agent (H2) F->H G Catalyst (e.g., Raney Ni) G->H I This compound H->I cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Charge reactor with 1H-benzotriazole and solvent B Add Cs2CO3 catalyst A->B C Heat mixture to 50-60°C B->C D Slowly add acrylonitrile C->D E Maintain temperature and stir for 4-6 hours D->E F Monitor reaction by TLC/GC E->F G Cool to room temperature F->G H Filter to remove catalyst G->H I Concentrate filtrate under reduced pressure H->I J Recrystallize crude product from ethanol/water I->J K Dry purified product under vacuum J->K cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Charge autoclave with 3-(1H-benzotriazol-1-yl)propanenitrile B Add solvent (e.g., ethanol saturated with ammonia) A->B C Add Raney Nickel catalyst (slurry) B->C D Seal and purge autoclave with nitrogen, then hydrogen C->D E Pressurize with hydrogen (500-1000 psi) D->E F Heat to 80-100°C and stir E->F G Monitor hydrogen uptake F->G H Cool, vent, and purge with nitrogen G->H I Filter catalyst through Celite H->I J Concentrate filtrate I->J K Purify by vacuum distillation or crystallization J->K

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(Benzotriazol-1-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most common and effective methods for purifying this compound are column chromatography and recrystallization of its hydrochloride salt. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

Assuming the amine is synthesized by the reduction of 3-(Benzotriazol-1-yl)propanamide with a reducing agent like lithium aluminum hydride (LiAlH₄), common impurities may include:

  • Unreacted starting material: 3-(Benzotriazol-1-yl)propanamide.

  • Isomeric impurity: 3-(Benzotriazol-2-yl)propan-1-amine, which can form during the initial synthesis of the benzotriazole derivative.[1]

  • Byproducts from workup: Aluminum salts from the quenching of the reducing agent.

  • Solvent residues: Residual solvents from the reaction and extraction steps.

Q3: My purified amine appears as an oil, but I was expecting a solid. Is this normal?

While some related benzotriazole derivatives are solids, this compound may exist as an oil or a low-melting solid at room temperature. Its physical state can be influenced by residual solvents or minor impurities. Conversion to the hydrochloride salt will typically yield a stable, crystalline solid.

Q4: Can I use acid-base extraction to purify my amine?

Yes, acid-base extraction can be a useful preliminary purification step. Dissolving the crude product in a suitable organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will extract the basic amine into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Column Chromatography

Issue 1: The amine streaks badly on the silica gel column, leading to poor separation.

  • Cause: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor elution.

  • Solution 1: Add a competing base to the eluent. Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your mobile phase. A typical starting point is 0.5-1% TEA in the eluent. This will neutralize the acidic sites on the silica and improve the peak shape of your amine.

  • Solution 2: Use a different stationary phase. Consider using basic alumina or an amine-functionalized silica gel for your column. These stationary phases have a basic surface and are better suited for the purification of amines.

Issue 2: The amine does not move from the baseline, even with a very polar solvent system.

  • Cause: The amine may be too polar for the chosen normal-phase chromatography conditions.

  • Solution 1: Increase the polarity of the mobile phase gradually. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. For very polar amines, a mobile phase system like dichloromethane/methanol/ammonium hydroxide may be necessary.

  • Solution 2: Consider reverse-phase chromatography. If the amine is highly polar, reverse-phase chromatography on a C18 column might provide better separation. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Recrystallization

Issue 3: I am unable to get my free amine to crystallize from any common solvents.

  • Cause: The free amine may be an oil or have a very low melting point, making it difficult to crystallize directly.

  • Solution: Convert the amine to its hydrochloride salt. Primary amines readily form crystalline hydrochloride salts. Dissolve the purified amine oil in a suitable solvent like diethyl ether or 2-propanol and add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can then be recrystallized.

Issue 4: The hydrochloride salt of my amine is too soluble in common recrystallization solvents.

  • Cause: Finding the right solvent system for recrystallization can be challenging.

  • Solution 1: Use a less polar solvent. Try recrystallizing from a solvent in which the salt has lower solubility, such as 2-propanol or a mixture of ethanol and diethyl ether.

  • Solution 2: Employ a solvent/anti-solvent system. Dissolve the salt in a minimum amount of a polar solvent (like ethanol or methanol) at an elevated temperature, and then slowly add a less polar "anti-solvent" (like diethyl ether or hexane) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.

Data Presentation

Table 1: Hypothetical Purification of this compound (10g Crude)

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Notes
Column Chromatography (Silica gel with 1% TEA in EtOAc/Hexane)10.07.57595Effective at removing non-polar impurities and the 2H-isomer.
Recrystallization (as HCl salt from Ethanol/Diethyl ether)7.56.587 (of this step)>99Results in a highly pure, stable crystalline solid.
Overall 10.0 6.5 65 >99 Combined purification strategy.

Note: The data presented in this table is for illustrative purposes and represents a typical outcome for the purification of a primary amine with this structure.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen starting eluent (e.g., 95:5 hexane/ethyl acetate with 1% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified amine, likely as an oil.

Protocol 2: Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the purified amine from column chromatography in a minimal amount of anhydrous diethyl ether or 2-propanol.

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol. Slowly add diethyl ether until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel + 1% TEA) Crude_Product->Column_Chromatography Partially_Purified_Amine Partially Purified Amine (Oil) Column_Chromatography->Partially_Purified_Amine Impurities_1 Non-polar Impurities & 2H-Isomer Column_Chromatography->Impurities_1 Recrystallization Recrystallization as HCl Salt (Ethanol/Diethyl Ether) Partially_Purified_Amine->Recrystallization Pure_Product Pure this compound Hydrochloride (Solid) Recrystallization->Pure_Product Impurities_2 Soluble Impurities Recrystallization->Impurities_2 Troubleshooting_Logic Start Purification Issue Column_Problem Column Chromatography Problem? Start->Column_Problem Recrystallization_Problem Recrystallization Problem? Start->Recrystallization_Problem Streaking Amine Streaking? Column_Problem->Streaking No_Elution No Elution? Column_Problem->No_Elution Free_Amine_Wont_Crystallize Free Amine Not Crystallizing? Recrystallization_Problem->Free_Amine_Wont_Crystallize Salt_Too_Soluble HCl Salt Too Soluble? Recrystallization_Problem->Salt_Too_Soluble Add_TEA Add Competing Base (TEA) Streaking->Add_TEA Yes Change_Stationary_Phase Use Basic Alumina or Amine-Functionalized Silica Streaking->Change_Stationary_Phase Alternatively Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Form_HCl_Salt Convert to HCl Salt Free_Amine_Wont_Crystallize->Form_HCl_Salt Yes Use_Antisolvent Use Solvent/Anti-solvent System Salt_Too_Soluble->Use_Antisolvent Yes

References

Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine.

Troubleshooting Guides

Users may encounter several common issues during the recrystallization of this compound. This guide provides a systematic approach to resolving these problems.

Problem 1: The compound fails to dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent volume.Add small increments of hot solvent until the compound fully dissolves. Avoid adding a large excess, as this will reduce your final yield.
The chosen solvent is unsuitable.If a significant amount of solvent has been added without dissolution, the solvent is likely inappropriate. Evaporate the current solvent and select a more polar one. Good starting points for this compound, based on similar structures, include ethanol, ethyl acetate, or a mixture of chloroform and hexanes.[1]

Problem 2: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturated, and the compound's melting point is below the temperature of the solution.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a previously obtained crystal can also promote crystallization over oiling out.
Presence of impurities.Impurities can lower the melting point of the compound. If the problem persists, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.

Problem 3: No crystals form upon cooling.

Possible Cause Solution
The solution is not sufficiently saturated (too much solvent was used).Reduce the volume of the solvent by gentle heating and evaporation. Allow the solution to cool again.
The solution is supersaturated and requires nucleation to begin crystallization.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small "seed" crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 4: The final yield is low.

Possible Cause Solution
Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Premature crystallization during hot filtration.If hot filtration was performed, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.
The crystals were washed with a solvent that was not ice-cold.Always use an ice-cold solvent to wash the crystals to minimize the dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the recrystallization of similar benzotriazole derivatives, ethanol is a promising initial choice.[1][2] Other potential solvents or solvent systems include ethyl acetate or a mixture of chloroform and hexanes.[1][3] A systematic solvent screen with small amounts of your crude material is recommended to determine the optimal solvent.

Q2: How can I improve the purity of my recrystallized product?

A2: For compounds that are difficult to purify, a second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of well-defined crystals, which are typically purer. If colored impurities are present, you may consider adding a small amount of activated charcoal to the hot solution before filtration.

Q3: My compound is an amine. Are there any special considerations for its recrystallization?

A3: Amines can be susceptible to oxidation, which may lead to discoloration of the product. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Additionally, due to the basic nature of the amine group, using acidic solvents should be approached with caution as salt formation can occur.

Q4: What is the expected melting point of pure this compound?

Experimental Protocol: A General Guideline

As a specific, validated protocol for the recrystallization of this compound is not available, the following general procedure can be used as a starting point. This protocol is based on standard recrystallization techniques and information gathered on similar compounds.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be tested.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the compound just dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

6. Drying:

  • Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Quantitative Data

No specific quantitative solubility data for this compound was found in the searched literature. However, some predicted physical properties are available:

PropertyValueSource
Molecular FormulaC₉H₁₂N₄ChemBK[5]
Molecular Weight176.22 g/mol ChemBK[5]
Predicted Boiling Point349.7 ± 25.0 °CChemBK[5]
Predicted Density1.28 ± 0.1 g/cm³ChemBK[5]

Visualizations

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_dissolve Compound Doesn't Dissolve start->no_dissolve Dissolution Problem oiling_out Compound Oils Out start->oiling_out Formation Issue no_crystals No Crystals Form start->no_crystals Formation Issue low_yield Low Yield start->low_yield Yield Issue add_solvent Add More Hot Solvent no_dissolve->add_solvent change_solvent Change Solvent no_dissolve->change_solvent reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent cool_slowly Cool More Slowly oiling_out->cool_slowly reduce_volume Reduce Solvent Volume no_crystals->reduce_volume induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor

References

Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most prevalent impurity is the isomeric byproduct, 3-(2H-benzotriazol-2-yl)propan-1-amine. This arises from the tautomeric nature of the benzotriazole starting material, which exists in both 1H and 2H forms. During the initial Michael addition step, both tautomers can react with acrylonitrile, leading to the formation of the corresponding nitrile precursors and, subsequently, the two isomeric amines after reduction.

Q2: What other types of impurities should I be aware of?

A2: Besides the 2H-isomer, other common impurities include:

  • Unreacted Starting Materials: Residual benzotriazole and acrylonitrile from the first step, and unreacted 3-(Benzotriazol-1-yl)propanenitrile from the second step.

  • Byproducts from Nitrile Reduction: Depending on the reduction method, byproducts such as secondary and tertiary amines can form. If using catalytic hydrogenation, hydrolysis of the intermediate imine can lead to the formation of 3-(Benzotriazol-1-yl)propanal and 3-(Benzotriazol-1-yl)propan-1-ol.

  • Solvent and Reagent Residues: Trace amounts of solvents used during the reaction and purification, as well as residual reagents or their byproducts.

Q3: How can I distinguish between the desired 1H-isomer and the 2H-isomer?

A3: The most effective method for distinguishing between the 1H and 2H isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The 1H-isomer exhibits a more complex and asymmetric pattern in the aromatic region, whereas the 2H-isomer, having a higher degree of symmetry (C₂ᵥ), shows a simpler AA'BB' system (two multiplets).

  • ¹³C NMR: Similarly, the 1H-isomer will show more distinct signals for the aromatic carbons compared to the more symmetric 2H-isomer.

Q4: What is a typical yield for this synthesis?

A4: The overall yield can vary significantly based on the reaction conditions and purification methods. While specific yield data for this compound is not widely published, yields for analogous syntheses of related benzotriazole derivatives are often in the moderate range. For instance, a 32% yield has been reported for the synthesis of a similar propanamide derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product Incomplete Michael addition.- Ensure the base catalyst (e.g., Triton B, NaOH) is fresh and used in the correct amount.- Increase the reaction time or temperature for the Michael addition step.- Use a slight excess of acrylonitrile.
Incomplete reduction of the nitrile.- Use a sufficient excess of the reducing agent (e.g., LiAlH₄).- Ensure anhydrous conditions for the LiAlH₄ reduction.- For catalytic hydrogenation, ensure the catalyst is active and use appropriate pressure and temperature.
High proportion of the 2H-isomer impurity The inherent tautomerism of benzotriazole.- While difficult to completely avoid, optimizing the reaction conditions (e.g., solvent, temperature) for the Michael addition may slightly favor the 1H-isomer.- Focus on efficient purification methods to separate the isomers.
Presence of secondary/tertiary amine byproducts Side reactions during nitrile reduction, particularly with catalytic hydrogenation.- Add ammonia or an ammonium salt to the reaction mixture during catalytic hydrogenation to suppress the formation of secondary and tertiary amines.
Product is an oil and difficult to crystallize Presence of impurities, particularly the 2H-isomer which may be an oil at room temperature.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization.
Inconsistent NMR spectra Presence of a mixture of 1H and 2H isomers.- Refer to the FAQ on distinguishing the isomers by NMR.- Purify the sample further and re-acquire the spectrum.

Quantitative Data Summary

The following table summarizes the expected quantitative data based on literature for related compounds.

Parameter Value Reference
Yield of 1H-isomer (related propanamide) 32%
Ratio of 1H- to 2H-isomer (related propanamide) ~ 2:1

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile (Michael Addition)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol, or neat).

  • Addition of Base: Add a catalytic amount of a base (e.g., Triton B, sodium hydroxide, or potassium carbonate).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0 - 1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter and wash with a cold solvent. If no solid forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of this compound (Nitrile Reduction)

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) in the same anhydrous solvent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Method B: Using Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) containing ammonia or an ammonium salt.

  • Addition of Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature. Stir vigorously until the hydrogen uptake ceases.

  • Work-up: Cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small amount of triethylamine to prevent tailing) as the eluent. Alternatively, purification can be achieved by acid-base extraction followed by distillation or crystallization of the free base or a salt derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction cluster_purification Purification start Benzotriazole + Acrylonitrile reaction1 Base Catalyst (e.g., Triton B) Reflux start->reaction1 product1 Crude 3-(Benzotriazol-1-yl)propanenitrile (mixture of 1H and 2H isomers) reaction1->product1 reaction2 Reduction (e.g., LiAlH₄ or H₂/Catalyst) product1->reaction2 product2 Crude this compound (mixture of isomers and byproducts) reaction2->product2 purification Column Chromatography or Acid-Base Extraction product2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities michael_addition Michael Addition nitrile_reduction Nitrile Reduction michael_addition->nitrile_reduction isomer 3-(2H-benzotriazol-2-yl)propan-1-amine michael_addition->isomer generates starting_materials Unreacted Starting Materials michael_addition->starting_materials can leave nitrile_reduction->starting_materials can leave reduction_byproducts Reduction Byproducts (Secondary/Tertiary Amines, etc.) nitrile_reduction->reduction_byproducts can generate

Caption: Logical relationships between synthesis steps and the origin of common impurities.

Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the isomeric byproduct, 3-(2H-benzotriazol-2-yl)propan-1-amine. Benzotriazole has two reactive nitrogen atoms (N1 and N2) where alkylation can occur. The formation of a mixture of N1 and N2-alkylated products is a common challenge in the N-alkylation of benzotriazole.[1] The ratio of these isomers can be influenced by reaction conditions such as the catalyst, solvent, and temperature.[2]

Q2: How can I selectively synthesize the desired N1 isomer?

A2: Achieving high regioselectivity for the N1 isomer is a key challenge. Several strategies can be employed:

  • Catalyst Selection: Using specific catalysts, such as B(C₆F₅)₃, has been shown to promote site-selective N1-alkylation.[1]

  • Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using a solid support like SiO₂ with K₂CO₃ and a phase-transfer catalyst (TBAB) can favor the formation of 1-alkyl benzotriazoles.[3]

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, in related Michael additions to acrylamides, base catalysis is employed, but the resulting product is often a mixture that requires careful purification.[2][4]

Q3: What synthetic routes can be used to prepare this compound?

A3: A common and effective two-step synthetic route involves:

  • Michael Addition: A base-catalyzed Michael addition of benzotriazole to acrylonitrile. This reaction forms the intermediate 3-(Benzotriazol-1-yl)propanenitrile.

  • Reduction: Subsequent reduction of the nitrile group to a primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

This approach is analogous to the synthesis of related benzotriazolylpropanamides where benzotriazole is added across an activated double bond.[2][4]

Q4: I am having trouble purifying the final product. What are the recommended methods?

A4: Purification can be challenging due to the presence of the N2-isomer and other potential byproducts.

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) is typically used.

  • Recrystallization: If the desired product is a solid and the isomeric impurity is present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be effective for purification.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete Michael addition. 2. Incomplete reduction of the nitrile. 3. Suboptimal reaction conditions (temperature, catalyst). 4. Product loss during workup or purification.1. Monitor the Michael addition by TLC to ensure completion. Consider increasing reaction time or temperature. 2. Use a stronger reducing agent or increase the equivalents used. Ensure anhydrous conditions for reagents like LiAlH₄. 3. Optimize base concentration and temperature for the Michael addition.[2] 4. Perform careful extraction and minimize transfers. Optimize the chromatography conditions to prevent product loss.
Presence of a Major Isomeric Impurity (N2-isomer) Benzotriazole alkylation occurred at the N2 position. This is a common competing reaction.[1][2]1. Modify reaction conditions to favor N1-alkylation (see FAQ Q2). 2. Employ a site-selective catalyst like B(C₆F₅)₃.[1] 3. Carefully separate the isomers using column chromatography. The polarity difference between N1 and N2 isomers is usually sufficient for separation.
Multiple Unidentified Byproducts in TLC/NMR 1. Polymerization of acrylonitrile. 2. Decomposition of reagents or product. 3. Side reactions from impurities in starting materials.1. Add acrylonitrile slowly to the reaction mixture. Consider adding a radical inhibitor like hydroquinone. 2. Ensure the reaction temperature is well-controlled. For the reduction step, maintain a low temperature during the addition of LiAlH₄. 3. Use high-purity, freshly distilled starting materials.
Starting Material (Benzotriazole) Remains The Michael addition reaction is sluggish or incomplete.1. Increase the amount of base catalyst (e.g., Triton B, NaOH).[2] 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. 3. Ensure the solvent is appropriate and anhydrous if required.

Experimental Protocol

Step 1: Synthesis of 3-(1H-Benzotriazol-1-yl)propanenitrile

This protocol is adapted from similar Michael addition reactions involving benzotriazole.[2][4]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (11.9 g, 0.1 mol) and ethanol (100 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as 40% aqueous benzyltrimethylammonium hydroxide (Triton B, ~1 mL).

  • Reagent Addition: Slowly add acrylonitrile (6.6 mL, 0.1 mol) to the mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzotriazole spot has disappeared.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1H-Benzotriazol-1-yl)propanenitrile, which may contain the N2-isomer. This crude product can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

This protocol uses a standard nitrile reduction method.

  • Setup: In a 500 mL three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF) (150 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 3-(1H-Benzotriazol-1-yl)propanenitrile (0.1 mol) from Step 1 in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL). A granular precipitate should form.

  • Filtration and Extraction: Stir the mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF. Combine the filtrate and washes.

  • Concentration and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine 90:9:1) to afford the pure this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway Benzotriazole Benzotriazole Step1 Step 1: Michael Addition (Base Catalyst, Reflux) Acrylonitrile Acrylonitrile LiAlH4 LiAlH₄ / THF Step2 Step 2: Nitrile Reduction Intermediate 3-(Benzotriazol-1-yl)propanenitrile FinalProduct This compound Step1->Intermediate Step2->FinalProduct

Caption: Synthetic route to this compound.

Side Reaction: N1 vs. N2 Alkylation

Side_Reaction Benzotriazole Benzotriazole (Tautomeric Mixture) Electrophile + R-X (Electrophile) Pathway1 Pathway 1 Electrophile->Pathway1 Pathway2 Pathway 2 Electrophile->Pathway2 N1_Product N1-Alkylated Product (Desired) N2_Product N2-Alkylated Product (Side Product) Pathway1->N1_Product Pathway2->N2_Product

Caption: Competing N1 and N2 alkylation pathways in benzotriazole reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_TLC Analyze Crude by TLC/NMR Start->Check_TLC Isomer_Issue N1/N2 Isomer Mixture? Check_TLC->Isomer_Issue Byproduct_Issue Other Byproducts? Isomer_Issue->Byproduct_Issue No Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp) Isomer_Issue->Optimize_Conditions Yes Incomplete_Rxn Starting Material Present? Byproduct_Issue->Incomplete_Rxn No Purify_SM Purify Starting Materials Byproduct_Issue->Purify_SM Yes Modify_Workup Modify Workup/ Purification Protocol Incomplete_Rxn->Modify_Workup No Increase_Time Increase Reaction Time/ Temperature Incomplete_Rxn->Increase_Time Yes End Problem Resolved Optimize_Conditions->End Purify_SM->End Modify_Workup->End Increase_Time->End

References

"optimizing reaction conditions for 3-(Benzotriazol-1-yl)propan-1-amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine. The information is designed to address common challenges and optimize reaction conditions for this specific synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the N-alkylation of benzotriazole with a 3-halopropan-1-amine derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Benzotriazole or the 3-halopropan-1-amine reagent may have degraded. 2. Ineffective Base: The base used may not be strong enough to deprotonate benzotriazole effectively. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.1. Reagent Quality Check: Verify the purity and activity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Base Selection: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive. 3. Temperature Optimization: Attempt the reaction at a slightly elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC. A temperature screen can identify the optimal condition. 4. Solvent Screen: Test different polar aprotic solvents like DMF, DMSO, or acetonitrile.
Formation of N1 and N2 Isomers Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at both sites, leading to a mixture of isomers.[1] The ratio of these isomers is influenced by the reaction conditions.1. Catalyst Selection: Certain catalysts can favor the formation of the N1 isomer. For instance, some protocols suggest that specific reaction conditions can improve regioselectivity. 2. Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired N1 isomer. 3. Purification: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the N1 and N2 isomers. Monitor fractions carefully by TLC or HPLC.
Multiple Alkylation Products The primary amine of the product, this compound, can potentially react with the 3-halopropan-1-amine starting material, leading to dialkylated byproducts.1. Use of a Protected Amine: Employ a 3-halopropan-1-amine with a protecting group on the amine (e.g., Boc or Cbz). The protecting group can be removed in a subsequent step after the N-alkylation of benzotriazole. 2. Control Stoichiometry: Use a slight excess of benzotriazole relative to the 3-halopropan-1-amine to minimize the chance of the product reacting further.
Difficult Purification The product may be difficult to separate from starting materials, the N2 isomer, or byproducts. The basic nature of the product amine can also complicate chromatographic purification.1. Acid-Base Extraction: Utilize the basicity of the product amine for purification. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. 2. Chromatographic Optimization: For column chromatography, consider using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent peak tailing. 3. Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to obtain a pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-alkylation of benzotriazole with a suitable 3-carbon synthon carrying a primary amine or a protected primary amine. A typical starting material is 3-chloropropan-1-amine hydrochloride.[2] The reaction is generally carried out in the presence of a base to deprotonate the benzotriazole, making it nucleophilic.

Q2: How can I minimize the formation of the undesired N2-alkylated isomer?

A2: The formation of a mixture of N1 and N2 isomers is a common challenge in the N-alkylation of benzotriazole.[1] While complete selectivity for the N1 isomer can be difficult to achieve, several strategies can be employed to favor its formation. These include careful selection of the solvent and base, as well as the potential use of specific catalysts that can direct the alkylation to the N1 position. Post-reaction, careful purification by column chromatography or recrystallization is usually necessary to separate the isomers.

Q3: What are the recommended safety precautions when working with the reagents for this synthesis?

A3: 3-Chloropropan-1-amine hydrochloride is a skin and serious eye irritant and may cause respiratory irritation.[2] It is important to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Benzotriazole and many organic solvents also have associated hazards, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use 3-bromopropan-1-amine instead of 3-chloropropan-1-amine?

A4: Yes, 3-bromopropan-1-amine can generally be used and may even be more reactive than the chloro-analogue due to the better leaving group ability of bromide. However, the reaction conditions might need slight adjustments, and the cost and availability of the starting material should also be considered.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting materials (benzotriazole and 3-halopropan-1-amine) and the product(s). Staining with a visualizing agent such as potassium permanganate or ninhydrin (for the primary amine product) can be helpful if the compounds are not UV-active.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the N-alkylation of benzotriazole and should be optimized for specific laboratory conditions.

Synthesis of this compound

  • Materials:

    • Benzotriazole

    • 3-Chloropropan-1-amine hydrochloride

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in DMF.

    • Add a base such as powdered sodium hydroxide (2.2 equivalents) or potassium carbonate (2.5 equivalents) to the solution.

    • Add 3-chloropropan-1-amine hydrochloride (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of benzotriazole with different alkyl halides, which can serve as a reference for optimizing the synthesis of this compound.

Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%) N1:N2 Isomer Ratio Reference
Ethyl bromide[Bmim]OHSolvent-freeRoom Temp.39074:26[3]
n-Propyl bromide[Bmim]OHSolvent-freeRoom Temp.38762:38[3]
n-Butyl bromide[Bmim]OHSolvent-freeRoom Temp.38768:32[3]
Benzyl chloride[Bmim]OHSolvent-freeRoom Temp.29586:14[3]
VariousK₂CO₃Microwave--HighN1 exclusive

Visualizations

Experimental Workflow for Synthesis

experimental_workflow reagents Benzotriazole + 3-Chloropropan-1-amine HCl reaction Reaction: - Base (e.g., NaOH) - Solvent (e.g., DMF) - Heat (60-80°C) reagents->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. After 12-24h purification Column Chromatography workup->purification 3. Crude Product product This compound purification->product 4. Pure Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low/No Product Yield check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh/purified reagents reagents_ok->replace_reagents No check_base Evaluate Base Strength & Freshness reagents_ok->check_base Yes base_ok Base adequate? check_base->base_ok stronger_base Use stronger/fresh base (e.g., NaH) base_ok->stronger_base No optimize_temp Optimize Temperature (e.g., 50-80°C) base_ok->optimize_temp Yes temp_ok Improvement? optimize_temp->temp_ok optimize_solvent Screen Solvents (DMF, DMSO, ACN) temp_ok->optimize_solvent No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Benzotriazol-1-yl)propan-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which involves a Michael addition of benzotriazole to acrylonitrile followed by the reduction of the resulting nitrile.

Step 1: Michael Addition of Benzotriazole to Acrylonitrile

Issue 1.1: Low or No Conversion of Starting Materials

Potential Cause Recommended Solution
Insufficiently active catalyst Use a fresh, anhydrous base catalyst such as sodium ethoxide or potassium carbonate. Ensure anhydrous reaction conditions as moisture can deactivate the catalyst.
Low reaction temperature Gently heat the reaction mixture to 30-40 °C to increase the reaction rate. Monitor the reaction closely by TLC to avoid side product formation at higher temperatures.
Poor solubility of benzotriazole Use a suitable solvent that dissolves both benzotriazole and the catalyst. Aprotic polar solvents like acetonitrile or DMF are good starting points.

Issue 1.2: Formation of the N2-isomer (3-(Benzotriazol-2-yl)propanenitrile)

Potential Cause Recommended Solution
Reaction conditions favoring the N2-isomer The ratio of N1 to N2 isomers can be influenced by the solvent and counter-ion of the base. Experiment with different solvents (e.g., THF, acetonitrile, DMF) and bases (e.g., NaH, K2CO3, Et3N) to optimize for the desired N1-isomer. Generally, polar aprotic solvents tend to favor N1-alkylation.
Thermodynamic vs. kinetic control Lowering the reaction temperature may favor the kinetic product (often the N1-isomer). Running the reaction at room temperature or below and monitoring for isomer formation is recommended.

Issue 1.3: Polymerization of Acrylonitrile

Potential Cause Recommended Solution
Presence of radical initiators or strong base Ensure all glassware is clean and free of contaminants. Add the base catalyst portion-wise to the reaction mixture to avoid a rapid, exothermic reaction that can initiate polymerization. The use of a radical inhibitor, such as hydroquinone, can be considered in small amounts.
Excessive heat Maintain a controlled reaction temperature. If heating is necessary, use a water bath for gentle and even heating.
Step 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile

Issue 2.1: Incomplete Reduction of the Nitrile

Potential Cause Recommended Solution
Insufficient reducing agent Use a sufficient excess of the reducing agent. For LiAlH4, a molar ratio of 1.5 to 2 equivalents relative to the nitrile is recommended. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Deactivated catalyst (catalytic hydrogenation) Use fresh, high-quality catalyst (e.g., Raney Nickel, Pd/C). Ensure the solvent is free of catalyst poisons such as sulfur or halogen compounds.
Low reaction temperature Some reductions may require heating. For example, reductions with borane complexes may require refluxing in THF.

Issue 2.2: Formation of Secondary and Tertiary Amine Byproducts

Potential Cause Recommended Solution
Reaction of the primary amine product with the intermediate imine This is a common side reaction in nitrile reductions.[1] To minimize this, certain reaction conditions can be employed.
High reaction temperature Perform the reduction at a lower temperature. For catalytic hydrogenation, lower temperatures and pressures are generally preferred.
Choice of reducing agent and solvent The combination of Raney Nickel and potassium borohydride in ethanol has been shown to be effective in reducing nitriles to primary amines with high selectivity.[2][3] The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can also suppress the formation of secondary amines.[4]

Issue 2.3: Difficult Product Isolation

Potential Cause Recommended Solution
Formation of emulsions during workup After reduction with LiAlH4, a careful workup procedure is necessary. A common method is the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off.
Product is water-soluble The product amine may have some water solubility. After extraction with an organic solvent, back-extraction of the aqueous layer may be necessary. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A reliable two-step synthesis is recommended. The first step is a Michael addition of benzotriazole to acrylonitrile to form 3-(Benzotriazol-1-yl)propanenitrile. The second step is the reduction of the nitrile to the desired primary amine.

Q2: Which base is best for the Michael addition step?

A2: While several bases can be used, catalytic amounts of a non-nucleophilic base like potassium carbonate or triethylamine are good starting points to minimize side reactions. For higher reactivity, a stronger base like sodium hydride can be used, but with caution to control the reaction temperature.

Q3: How can I monitor the progress of the reactions?

A3: Both the Michael addition and the nitrile reduction can be monitored by Thin Layer Chromatography (TLC). For the Michael addition, you will observe the consumption of benzotriazole and the appearance of a new, typically less polar, product spot. For the nitrile reduction, the disappearance of the nitrile starting material and the appearance of the more polar amine product (which may streak on the TLC plate) indicates reaction progress. Staining with ninhydrin can help visualize the amine product.

Q4: What are the safest and most effective methods for nitrile reduction?

A4: Catalytic hydrogenation with Raney Nickel or Palladium on Carbon is a common and scalable method. For laboratory-scale synthesis, reduction with Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent like THF is very effective. A milder and highly selective alternative is the use of Raney Nickel in combination with potassium borohydride.[2][3]

Q5: How can I purify the final product?

A5: The final product, this compound, is a basic compound. It can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a base like triethylamine to prevent streaking. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, which can then be purified by recrystallization and converted back to the free base if necessary.

Data Presentation

Table 1: Comparison of Conditions for Nitrile Reduction to Primary Amine

Reducing Agent/System Solvent Temperature Key Advantages Potential Issues Yields Reported for Similar Substrates
LiAlH4 Anhydrous THF or Diethyl Ether0 °C to refluxPowerful, fast, and generally high yielding.Pyrophoric reagent, requires strictly anhydrous conditions, potential for over-reduction of other functional groups, formation of secondary/tertiary amines.Good to excellent.
H2 / Raney Nickel Ethanol, Methanol, often with NH3Room temp. to 50 °CScalable, cost-effective, catalyst can be recycled.Pyrophoric catalyst, requires specialized hydrogenation equipment, potential for secondary/tertiary amine formation.[1]Good to excellent.
H2 / Pd/C Ethanol, Methanol, Acetic AcidRoom temp. to 50 °CLess pyrophoric than Raney Ni, versatile catalyst.Can be more expensive, potential for secondary/tertiary amine formation.Good to excellent.
Raney Ni / KBH4 EthanolRoom TemperatureMild conditions, high selectivity for primary amines, high yields.[2][3]Requires careful handling of Raney Nickel.Up to 93% for various nitriles.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile
  • To a solution of benzotriazole (1.0 eq) in acetonitrile, add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add acrylonitrile (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile using Raney Ni/KBH4
  • In a flask, suspend 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) and Raney Nickel (approx. 1.0 eq, moist weight) in dry ethanol.[3]

  • Cool the mixture in an ice bath and add potassium borohydride (4.0 eq) portion-wise with vigorous stirring.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction benzotriazole Benzotriazole michael_reaction Michael Addition (Base Catalyst, Solvent) benzotriazole->michael_reaction acrylonitrile Acrylonitrile acrylonitrile->michael_reaction propanenitrile 3-(Benzotriazol-1-yl)propanenitrile michael_reaction->propanenitrile reduction Reduction (e.g., Raney Ni/KBH4, EtOH) propanenitrile->reduction propanamine This compound reduction->propanamine

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_check1 Check Step 1: Michael Addition cluster_check2 Check Step 2: Nitrile Reduction start Low Yield of Final Product check_step1 Low yield of nitrile intermediate? start->check_step1 issue1_1 Low Conversion? - Check catalyst - Increase temperature check_step1->issue1_1 Yes issue1_2 Isomer Formation? - Vary solvent/base check_step1->issue1_2 Yes issue1_3 Polymerization? - Control temperature check_step1->issue1_3 Yes check_step2 Low yield in reduction step? check_step1->check_step2 No issue2_1 Incomplete Reaction? - More reducing agent - Active catalyst check_step2->issue2_1 Yes issue2_2 Byproduct Formation? - Lower temperature - Add NH3 (catalytic hyd.) check_step2->issue2_2 Yes

Caption: Troubleshooting decision tree for low yield.

SignalingPathways cluster_michael Michael Addition Parameters cluster_reduction Nitrile Reduction Parameters Base Base Catalyst (e.g., K2CO3, NaH) Yield Yield & Purity Base->Yield Solvent Solvent (e.g., ACN, DMF, THF) Solvent->Yield Temperature1 Temperature Temperature1->Yield ReducingAgent Reducing Agent (e.g., LiAlH4, Raney Ni) ReducingAgent->Yield Purity Purity ReducingAgent->Purity Solvent2 Solvent (e.g., THF, EtOH) Solvent2->Yield Temperature2 Temperature Temperature2->Yield Temperature2->Purity Additive Additive (e.g., NH3) Additive->Purity

Caption: Key parameters influencing reaction yield and purity.

References

Technical Support Center: 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Benzotriazol-1-yl)propan-1-amine. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in solution.

This guide will help you identify the potential cause of degradation and provide steps to mitigate it.

G start Start: Suspected Degradation check_storage 1. Review Storage Conditions - Stored at recommended temperature? - Protected from light? - Under inert atmosphere? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok improper_storage Action: Optimize Storage - Store at 2-8°C, protected from light. - Use amber vials. - Purge with nitrogen or argon. storage_ok->improper_storage No check_solvent 2. Examine Experimental Conditions - What is the solvent/pH? - Are oxidizing agents present? - What is the temperature? storage_ok->check_solvent Yes analyze_degradation 3. Analyze for Degradation Products - Use HPLC-MS to identify potential degradants. improper_storage->analyze_degradation solvent_issue Potential Solvent/Reagent Incompatibility check_solvent->solvent_issue solvent_ok Conditions Seem Appropriate solvent_issue->solvent_ok No obvious issues oxidizing_agent Oxidizing agents present? solvent_issue->oxidizing_agent Yes solvent_ok->analyze_degradation high_ph Basic pH? oxidizing_agent->high_ph No action_oxidizing Action: Use Degassed Solvents - Avoid peroxides and other oxidants. - Consider adding an antioxidant. oxidizing_agent->action_oxidizing Yes high_temp Elevated temperature? high_ph->high_temp No action_ph Action: Adjust pH - Maintain a neutral or slightly acidic pH. - Buffer the solution if necessary. high_ph->action_ph Yes action_temp Action: Lower Temperature - Perform experiments at room temperature or below if possible. high_temp->action_temp Yes high_temp->analyze_degradation No action_oxidizing->analyze_degradation action_ph->analyze_degradation action_temp->analyze_degradation end End: Problem Resolved/Identified analyze_degradation->end

Caption: Troubleshooting flowchart for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule can be attributed to its two main functional components: the primary amine and the benzotriazole ring.

  • Primary Amine: The aliphatic primary amine is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents in the solution. Degradation of the amine can lead to the formation of various byproducts, including aldehydes and ammonia.[1]

  • Benzotriazole Ring: While generally stable, the benzotriazole ring can undergo photodegradation upon exposure to UV light.[2] The rate of this degradation can be influenced by the pH of the solution.[2]

  • Thermal Stability: The benzotriazole moiety itself is thermally robust, with decomposition reported at temperatures above 280°C.[3] However, the overall thermal stability of the full molecule may be lower.

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Light Protect from lightTo prevent photodegradation of the benzotriazole ring.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the primary amine.[1]
Container Tightly sealed, amber glass vialTo protect from light and atmospheric moisture and oxygen.
Q3: How does pH affect the stability of this compound?

The pH of the solution can influence the stability of both the benzotriazole ring and the primary amine.

  • Benzotriazole Ring: The rate of photolysis of benzotriazole has been observed to decrease with increasing pH.[2]

  • Primary Amine: The protonation state of the primary amine is pH-dependent. At acidic pH, the amine will be protonated to form an ammonium salt, which is generally less susceptible to oxidation than the free base.

For optimal stability in solution, maintaining a neutral to slightly acidic pH is recommended.

Q4: Are there any known incompatible solvents or reagents?
  • Oxidizing Agents: Avoid strong oxidizing agents, as they can readily degrade the primary amine.[1]

  • Strong Acids and Bases: While the compound is stable in a range of pH, prolonged exposure to highly acidic or basic conditions may promote hydrolysis or other degradation pathways.

  • Solvents: Use high-purity, degassed solvents to minimize exposure to oxygen and potential impurities that could catalyze degradation.

Q5: What are the likely degradation pathways?

Based on the functional groups present, the following are plausible degradation pathways for this compound:

G cluster_0 Potential Degradation Pathways compound This compound path1 Oxidation of Primary Amine compound->path1 path2 Photodegradation of Benzotriazole Ring compound->path2 path3 N-C Bond Cleavage (less likely) compound->path3 product1 Formation of Aldehydes, Nitrosoalkanes, or Nitroalkanes path1->product1 product2 Ring-opened products path2->product2 product3 Benzotriazole and Propanamine fragments path3->product3

Caption: Plausible degradation pathways for the molecule.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

Objective: To determine the thermal stability of this compound in a specific solvent.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber HPLC vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

  • The appearance of new peaks should be noted as potential degradation products.

Protocol 2: Assessment of Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare a stock solution of the compound in the desired solvent.

  • Aliquot the solution into two sets of vials: one set of clear glass vials and one set of amber (light-protected) vials.

  • Expose both sets of vials to a controlled light source (e.g., a photostability chamber with a specified wattage and wavelength, or ambient laboratory light).

  • At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from both a clear and an amber vial.

  • Analyze the samples by HPLC-UV.

  • Compare the peak area of the parent compound in the clear vials to that in the amber vials. A significant decrease in the peak area in the clear vials compared to the amber vials indicates photodegradation.

Protocol 3: Identification of Degradation Products by LC-MS

Objective: To identify the potential degradation products of this compound.

Methodology:

  • Subject a solution of the compound to forced degradation conditions (e.g., elevated temperature, light exposure, addition of a mild oxidizing agent like hydrogen peroxide).

  • Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Compare the chromatogram and mass spectra of the stressed sample to that of an unstressed control sample.

  • Elucidate the structures of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This can help confirm the suspected degradation pathways.

References

"handling viscous oils of 3-(Benzotriazol-1-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the viscous nature of 3-(Benzotriazol-1-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Q2: I'm having difficulty accurately pipetting this compound due to its viscosity. What can I do?

Inaccurate pipetting of viscous liquids is a common challenge. To improve accuracy, consider the following techniques:

  • Reverse Pipetting: This method is often more accurate for viscous liquids than forward pipetting.

  • Use Positive Displacement Pipettes: These are specifically designed for viscous and volatile liquids.

  • Cut the Pipette Tip: Increasing the orifice diameter can reduce shear forces and make it easier to aspirate and dispense the oil.

  • Adjust Pipetting Speed: A slower aspiration and dispense speed can improve accuracy.[2]

  • Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement.

Q3: The compound is difficult to dissolve. What solvents are recommended?

Solubility information for this compound is not detailed in the provided results. However, for similar compounds, a range of organic solvents are typically used. It is recommended to perform small-scale solubility tests with common laboratory solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol to determine the most suitable solvent for your application.

Q4: Are there any specific safety precautions I should take when handling this viscous compound?

Yes, you should always adhere to the safety guidelines outlined in the Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area or a fume hood. Given its potential viscosity, accidental spills may be more difficult to clean up, so extra care should be taken.

Troubleshooting Guides

Issue 1: Inaccurate and Imprecise Dispensing

Symptoms:

  • Inconsistent results between experiments.

  • Difficulty aspirating the desired volume.

  • Liquid clinging to the pipette tip after dispensing.

Possible Causes:

  • High viscosity of the compound.

  • Inappropriate pipetting technique.

  • Using the wrong type of pipette.

Solutions:

SolutionDetailed Protocol
Optimize Pipetting Technique 1. Select a pipette with the appropriate volume range. 2. Use a low-retention pipette tip. 3. Aspirate the liquid slowly and steadily. 4. When dispensing, touch the pipette tip to the side of the receiving vessel to help release the liquid. 5. For highly viscous samples, consider a delay after aspiration and before dispensing to allow the liquid to fully move into or out of the tip.[2]
Solvent Dilution 1. If the experimental protocol allows, dissolve the compound in a suitable, low-viscosity solvent to a known concentration. 2. This will make it significantly easier to handle and dispense accurately. 3. Ensure the chosen solvent is compatible with downstream applications.
Positive Displacement Pipettes 1. If available, use a positive displacement pipette, which is ideal for viscous liquids as it eliminates the air cushion that can cause inaccuracies in standard air displacement pipettes.
Gravimetric Dispensing 1. For highly accurate measurements, dispense the oil into a tared vessel on an analytical balance. 2. Calculate the volume based on the density of the compound (if known) or use the mass directly in your calculations.
Issue 2: Difficulty in Transferring and Mixing

Symptoms:

  • The compound sticks to glassware and spatulas.

  • Challenges in achieving a homogeneous reaction mixture.

Possible Causes:

  • High surface tension and viscosity of the oil.

  • Inefficient stirring.

Solutions:

SolutionDetailed Protocol
Warming the Sample 1. Gently warm the container of this compound in a water bath. Caution: Ensure the compound is thermally stable and does not decompose at the applied temperature. Check the SDS for thermal stability information. 2. A slight increase in temperature can significantly reduce viscosity, making it easier to pour and transfer.
Use of a Spatula or Glass Rod 1. Use a clean, dry spatula or glass rod to aid in the transfer of the viscous oil. 2. To minimize loss, rinse the spatula or rod with the reaction solvent into the reaction vessel.
Efficient Stirring 1. Use a mechanical stirrer for larger volumes or a magnetic stir bar with a strong magnetic stirrer for smaller volumes. 2. Ensure the stir bar is of an appropriate size and shape to create a vortex and ensure thorough mixing.
Solubilization Prior to Addition 1. As mentioned previously, dissolving the compound in a compatible solvent before adding it to the reaction mixture is a highly effective method to ensure efficient transfer and mixing.

Experimental Protocols

Protocol 1: Accurate Dispensing of Viscous this compound using Reverse Pipetting

  • Press the plunger of the pipette completely down to the second stop (the purge/blow-out position).

  • Immerse the pipette tip into the this compound.

  • Slowly and smoothly release the plunger to the first stop to aspirate the liquid.

  • Withdraw the tip from the liquid, touching it against the side of the container to remove any excess oil.

  • To dispense, press the plunger down to the first stop. A small amount of liquid will remain in the tip.

  • This remaining liquid can be discarded or returned to the source container. Do not dispense it into the receiving vessel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_reaction Reaction & Mixing start Start: Receive Viscous Oil check_sds Consult SDS for Safety and Handling start->check_sds prep_ppe Don Appropriate PPE check_sds->prep_ppe choose_method Choose Dispensing Method prep_ppe->choose_method pipetting Pipetting (Reverse/Positive Displacement) choose_method->pipetting Volumetric gravimetric Gravimetric choose_method->gravimetric Mass-based dilution Solvent Dilution choose_method->dilution Simplified Handling transfer Transfer to Reaction Vessel pipetting->transfer gravimetric->transfer dilution->transfer mixing Ensure Efficient Mixing transfer->mixing reaction Proceed with Reaction mixing->reaction end End: Successful Experiment reaction->end

Caption: Workflow for Handling Viscous this compound.

troubleshooting_dispensing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Inaccurate Dispensing cause1 High Viscosity problem->cause1 cause2 Incorrect Technique problem->cause2 cause3 Wrong Pipette Type problem->cause3 solution1 Reverse Pipetting cause1->solution1 solution3 Solvent Dilution cause1->solution3 solution4 Gravimetric Measurement cause1->solution4 cause2->solution1 solution2 Positive Displacement Pipette cause3->solution2

Caption: Troubleshooting Logic for Inaccurate Dispensing.

References

Validation & Comparative

Comparative Guide to the Characterization of 3-(Benzotriazol-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Benzotriazol-1-yl)propan-1-amine derivatives, focusing on their synthesis, characterization, and potential as antimicrobial agents. While direct experimental data for a wide range of these specific amine derivatives is limited in publicly available literature, this guide draws upon data from structurally related benzotriazole compounds to provide a comprehensive overview for research and development purposes.

Synthesis and Characterization

The synthesis of this compound derivatives can be inferred from established methods for analogous benzotriazole compounds. A common and effective route is the Michael addition of benzotriazole to an appropriate acrylonitrile or acrylamide derivative, followed by reduction of the nitrile or amide functionality to the primary amine. Subsequent N-alkylation or N-arylation can then be performed to generate a library of derivatives.

General Synthetic Pathway:

G benzotriazole Benzotriazole michael_addition Michael Addition (Base-catalyzed) benzotriazole->michael_addition acrylamide Acrylonitrile / Acrylamide Derivative acrylamide->michael_addition propanenitrile_amide 3-(Benzotriazol-1-yl)propanenitrile or Propanamide michael_addition->propanenitrile_amide reduction Reduction (e.g., LiAlH4, H2/Catalyst) propanenitrile_amide->reduction amine This compound reduction->amine n_substitution N-Alkylation / N-Arylation amine->n_substitution derivatives N-Substituted Derivatives n_substitution->derivatives

Caption: General synthetic route to this compound and its derivatives.

Characterization of these compounds relies on standard spectroscopic techniques. Based on data from related structures, the following spectral characteristics can be anticipated:

  • 1H NMR: Protons on the propyl chain would exhibit characteristic multiplets. The methylene group adjacent to the benzotriazole nitrogen would appear further downfield compared to the other methylene groups. Protons on the benzotriazole ring typically appear in the aromatic region (around 7.0-8.5 ppm).

  • 13C NMR: The carbon atoms of the propyl chain would be observed in the aliphatic region, with the carbon attached to the benzotriazole nitrogen being the most deshielded. The carbons of the benzotriazole ring would appear in the aromatic region.

  • IR Spectroscopy: The presence of the N-H bond in the primary and secondary amines would be indicated by characteristic stretching vibrations. The aromatic C-H and C=C stretching of the benzotriazole ring would also be observable.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the synthesized compound, and fragmentation patterns could help in structural elucidation.

Comparative Data of Structurally Related Derivatives

Table 1: Spectroscopic and Physical Data of 3-(Benzotriazol-1-yl)propanamide Derivatives [1]

Compound NameMolecular Formula1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)
3-(1H-Benzotriazol-1-yl)-2-methylpropanamideC10H12N4O1.05 (d, 3H, CH3), 2.75-2.85 (m, 1H, CH), 4.60-4.75 (m, 2H, CH2), 6.90 (s, 1H, NH), 7.35-7.45 (m, 2H, Ar-H), 7.55 (s, 1H, NH), 7.85-7.95 (m, 1H, Ar-H), 8.00-8.10 (m, 1H, Ar-H)17.1 (CH3), 39.8 (CH), 46.9 (CH2), 110.9, 119.3, 123.8, 127.3, 133.1, 145.8 (Ar-C), 175.2 (C=O)Not specified
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamideC11H14N4O2.75 (s, 3H, NCH3), 2.85 (s, 3H, NCH3), 3.00 (t, 2H, CH2), 4.80 (t, 2H, CH2), 7.35-7.50 (m, 2H, Ar-H), 7.85-7.95 (m, 1H, Ar-H), 8.00-8.10 (m, 1H, Ar-H)35.5 (NCH3), 37.2 (NCH3), 33.2 (CH2), 44.5 (CH2), 110.9, 119.3, 123.8, 127.3, 133.1, 145.8 (Ar-C), 169.5 (C=O)Not specified

Antimicrobial Potential: A Comparative Outlook

Benzotriazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[2] While experimental antimicrobial data for this compound derivatives are scarce, in-silico studies suggest their potential as effective antimicrobial agents. A review highlighted a molecular docking study of three N-aryl derivatives against Aspergillus fumigatus N-myristoyl transferase, a potential antifungal target.

Table 2: In-Silico Docking Data of N-Aryl-3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)aniline Derivatives

Compound NameTarget ProteinBinding Energy (kcal/mol)
N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-2,4-dichloroanilineAspergillus fumigatus N-myristoyl transferase-12.3686
N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-2,4-dinitroanilineAspergillus fumigatus N-myristoyl transferase-10.6038
N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-4-methoxyanilineAspergillus fumigatus N-myristoyl transferase-10.2153

These computational results suggest that N-aryl substitution on the this compound scaffold can lead to potent interactions with microbial targets. The dichloro-substituted derivative, in particular, shows a very favorable binding energy, indicating it as a promising candidate for synthesis and experimental validation.

Experimental Workflow for Antimicrobial Screening:

G synthesis Synthesis & Purification of Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization stock_prep Stock Solution Preparation characterization->stock_prep mic_determination MIC Determination (Broth Microdilution) stock_prep->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Data Analysis & SAR mbc_determination->data_analysis

Caption: Workflow for the experimental evaluation of antimicrobial activity.

Experimental Protocols

Synthesis of 3-(1H-Benzotriazol-1-yl)propanamide (General Procedure adapted from related syntheses)[1]

  • To a solution of benzotriazole in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., Triton B).

  • To this mixture, add an equimolar amount of acrylamide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-(1H-benzotriazol-1-yl)propanamide.

Reduction of 3-(1H-Benzotriazol-1-yl)propanamide to 3-(1H-Benzotriazol-1-yl)propan-1-amine (General Procedure)

  • Suspend the 3-(1H-benzotriazol-1-yl)propanamide in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench it by the sequential addition of water, aqueous sodium hydroxide, and again water.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

N-Arylation of 3-(1H-Benzotriazol-1-yl)propan-1-amine (General Buchwald-Hartwig Amination Procedure)

  • To a reaction vessel, add 3-(1H-benzotriazol-1-yl)propan-1-amine, an aryl halide (e.g., 2,4-dichloroaniline), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antimicrobials. The synthetic routes are accessible, and preliminary computational data suggests that N-aryl derivatives have the potential for potent biological activity.

Future research should focus on:

  • The synthesis and full experimental characterization of a diverse library of N-alkyl and N-aryl derivatives of this compound.

  • In-vitro and in-vivo evaluation of the antimicrobial activity of these compounds against a broad panel of pathogenic bacteria and fungi.

  • Quantitative Structure-Activity Relationship (QSAR) studies to understand the key structural features required for potent antimicrobial activity.

  • Investigation of the mechanism of action of the most promising lead compounds.

This systematic approach will be crucial in unlocking the full therapeutic potential of this class of benzotriazole derivatives.

References

Purity Analysis of 3-(Benzotriazol-1-yl)propan-1-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as 3-(Benzotriazol-1-yl)propan-1-amine, a versatile building block in medicinal chemistry, selecting the most appropriate analytical methodology is paramount to ensure quality, safety, and reproducibility. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration—for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of non-volatile, polar organic molecules like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

Hypothetical Impurity Profile

Based on a typical Michael addition synthesis route, potential impurities could include unreacted starting materials and isomeric byproducts.[1]

  • Impurity A: Benzotriazole (Starting Material)

  • Impurity B: 3-(Benzotriazol-2-yl)propan-1-amine (Isomeric byproduct)

  • Impurity C: Acrylonitrile (Precursor to the aminopropyl chain, hypothetical unreacted intermediate)

Detailed Experimental Protocol: RP-HPLC

A robust RP-HPLC method was developed for the purity determination of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of the sample dissolved in a 50:50 mixture of water and acetonitrile.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Sample s2->s3 h1 Injector s3->h1 Inject h3 Column h1->h3 h2 Pump & Gradient Mixer h2->h3 h4 UV Detector h3->h4 d1 Chromatogram Acquisition h4->d1 Signal d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for HPLC purity analysis.

Data Presentation: HPLC Purity Analysis

The following table summarizes the hypothetical results from the HPLC analysis of a batch of this compound.

CompoundRetention Time (min)Area (%)
Impurity A (Benzotriazole)8.50.25
Impurity C (Acrylonitrile derivative)12.10.15
This compound 15.3 99.45
Impurity B (2H-isomer)16.80.15

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages and can serve as orthogonal methods for purity verification.

Gas Chromatography (GC)

GC is a viable alternative, particularly for volatile and thermally stable compounds. However, primary amines like the target compound often exhibit poor peak shapes and may require derivatization to increase volatility and reduce interactions with the column.[2][3]

  • Advantages: High resolution for volatile impurities, sensitive detectors (e.g., FID).

  • Disadvantages: Requires derivatization for polar amines, which adds complexity and potential for side reactions. Not suitable for non-volatile impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the analyte itself.[4][5][6] It provides structural information and can quantify impurities, even those that are structurally unknown.

  • Advantages: A primary ratio method, provides structural confirmation, does not require identical chromophores for quantification, and can identify and quantify unexpected impurities.[7][8]

  • Disadvantages: Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and spectral overlap can complicate quantification.

Acid-Base Titration

As a basic compound, the purity of this compound can be assessed by non-aqueous acid-base titration.[9] This classical method determines the total basic content of the sample.

  • Advantages: Simple, inexpensive, and provides a measure of the total base content.

  • Disadvantages: Non-specific; it cannot distinguish between the main compound and other basic impurities. Lower precision and accuracy compared to chromatographic methods.

Comparative Summary of Analytical Techniques
FeatureHPLCGC (with Derivatization)qNMRAcid-Base Titration
Specificity HighHighHigh (structure-based)Low
Sensitivity HighVery HighModerateLow
Sample Throughput ModerateModerateLowHigh
Impurity Profile Detects UV-active impuritiesDetects volatile impuritiesDetects all proton-containing speciesOnly quantifies total basicity
Quantification Relative (Area %) or External Std.Relative (Area %) or External Std.Absolute or RelativeAbsolute (total base)
Instrumentation Standard lab equipmentStandard lab equipmentSpecialized, expensiveBasic lab equipment

Logical Comparison of Analytical Methods

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_classical Classical Method HPLC HPLC (High Specificity, High Sensitivity) GC GC (High Specificity for Volatiles, Derivatization Needed) qNMR qNMR (Absolute Quantification, Structural Info) Titration Titration (Low Specificity, Total Base) center Purity Analysis of This compound center->HPLC Primary Choice center->GC Alternative for Volatile Impurities center->qNMR Orthogonal Method (Reference Standard Qualification) center->Titration Quick Assay of Total Base Content

Caption: Comparison of analytical techniques.

Conclusion

For the comprehensive purity analysis of this compound, a well-developed RP-HPLC method stands out as the primary choice due to its high resolution, sensitivity, and ability to separate the parent compound from its likely impurities. For orthogonal verification and the absolute quantification required for reference standard characterization, qNMR is the superior technique. Gas Chromatography can be a useful supplementary method if volatile impurities are suspected, while acid-base titration offers a rapid but non-specific assessment of total basic content. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submission.

References

Confirming the Structure of 3-(Benzotriazol-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative framework for confirming the identity of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific amine, this guide presents a comparative analysis with its closely related and well-characterized analogs: 3-(1H-1,2,3-benzotriazol-1-yl)propanamide and 3-(Benzotriazol-1-yl)propionic acid. The methodologies and expected data outlined herein provide a robust strategy for structural elucidation.

Comparison of Analytical Data

The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of expected data for the target compound alongside available data for its analogs.

Table 1: Comparison of Spectroscopic Data

Analytical Technique This compound (Expected) 3-(1H-1,2,3-benzotriazol-1-yl)propanamide [1]3-(Benzotriazol-1-yl)propionic acid [2][3]
¹H NMR Aromatic protons (benzotriazole): ~7.3-8.1 ppm (m, 4H); Methylene adjacent to benzotriazole (-CH₂-N): ~4.5 ppm (t, 2H); Methylene adjacent to amine (-CH₂-NH₂): ~2.8 ppm (t, 2H); Central methylene (-CH₂-): ~2.1 ppm (quintet, 2H); Amine protons (-NH₂): variable shift (s, 2H)Aromatic protons: AA'BB' pattern; Further details not specified.No data available
¹³C NMR Aromatic carbons: ~110-145 ppm; Methylene adjacent to benzotriazole: ~45 ppm; Methylene adjacent to amine: ~40 ppm; Central methylene: ~30 ppmCarbonyl carbon: 175.2 ppm.[4]No data available
IR (cm⁻¹) N-H stretch (amine): ~3300-3400 (two bands); C-H stretch (aromatic and aliphatic): ~2850-3100; C=N and C=C stretch (aromatic): ~1450-1600; N-H bend (amine): ~1600N-H stretch (amide): 3307, 3208; C=O stretch (amide): 1685O-H stretch (carboxylic acid): broad, ~2500-3300; C=O stretch (carboxylic acid): ~1700
Mass Spec (m/z) Expected [M+H]⁺: 177.1135Molecular Formula: C₉H₁₀N₄OMolecular Formula: C₉H₉N₃O₂
CAS Number 73866-19-0[5]69218-57-1[1]654-15-9[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are standard procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the sample's solubility and the desire to observe or exchange labile protons (like -NH₂).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrumentation: Employ an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. This provides strong evidence for the molecular formula of the compound.

Visualization of the Confirmation Workflow

The logical flow for confirming the structure of this compound can be visualized as a systematic process of gathering and interpreting data from multiple analytical techniques.

Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion Synthesis Synthesize Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS InterpretNMR Analyze NMR Spectra: - Chemical Shifts - Integration - Splitting Patterns NMR->InterpretNMR InterpretIR Analyze IR Spectrum: - Identify Functional Groups (N-H, C-H, C=N, C=C) IR->InterpretIR InterpretMS Analyze Mass Spectrum: - Determine Molecular Weight - Confirm Elemental Composition MS->InterpretMS Compare Compare with Data of Analogs (Amide, Carboxylic Acid) InterpretNMR->Compare InterpretIR->Compare InterpretMS->Compare Confirmation Structure Confirmed Compare->Confirmation Data Consistent Inconsistent Inconsistent Data Further Investigation Compare->Inconsistent Data Inconsistent

Caption: A flowchart illustrating the systematic approach to the structural confirmation of this compound, from synthesis to final verification.

References

A Comparative Guide to the Synthetic Routes of 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on the number of steps, overall yield, and the nature of the chemical transformations involved. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for a given research and development context.

Comparative Summary of Synthetic Routes

The three synthetic pathways explored are the Amide Reduction Route, the Nitrile Reduction Route, and the Gabriel Synthesis Route. Each route commences from the common starting material, 1H-Benzotriazole, and culminates in the target primary amine. A summary of the key quantitative metrics for each route is presented below.

ParameterRoute 1: Amide ReductionRoute 2: Nitrile ReductionRoute 3: Gabriel Synthesis
Starting Materials 1H-Benzotriazole, Acrylamide1H-Benzotriazole, Acrylonitrile1H-Benzotriazole, 1,3-Dibromopropane, Potassium Phthalimide
Number of Steps 223
Key Intermediates 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile1-(3-Bromopropyl)-1H-benzotriazole, 2-(3-(1H-1,2,3-Benzotriazol-1-yl)propyl)isoindoline-1,3-dione
Overall Estimated Yield ~60-75%~70-85%~50-65%
Key Reagents Triton B, LiAlH₄Triton B, Raney Ni, H₂ (or equivalent)K₂CO₃, Potassium Phthalimide, Hydrazine

Visualization of Synthetic Pathways

The logical flow of the three synthetic routes is depicted in the diagram below, highlighting the starting materials, key intermediates, and the final product.

Synthetic_Routes cluster_0 Route 1: Amide Reduction cluster_1 Route 2: Nitrile Reduction cluster_2 Route 3: Gabriel Synthesis start 1H-Benzotriazole amide_intermediate 3-(Benzotriazol-1-yl)- propanamide start->amide_intermediate Michael Addition nitrile_intermediate 3-(Benzotriazol-1-yl)- propanenitrile start->nitrile_intermediate Michael Addition bromo_intermediate 1-(3-Bromopropyl)- 1H-benzotriazole start->bromo_intermediate N-Alkylation acrylamide Acrylamide acrylamide->amide_intermediate amine_product1 3-(Benzotriazol-1-yl)- propan-1-amine amide_intermediate->amine_product1 LiAlH₄ Reduction acrylonitrile Acrylonitrile acrylonitrile->nitrile_intermediate amine_product2 3-(Benzotriazol-1-yl)- propan-1-amine nitrile_intermediate->amine_product2 Catalytic Hydrogenation dibromopropane 1,3-Dibromopropane dibromopropane->bromo_intermediate phthalimide_adduct N-Alkylphthalimide Intermediate bromo_intermediate->phthalimide_adduct Sₙ2 Reaction phthalimide Potassium Phthalimide phthalimide->phthalimide_adduct amine_product3 3-(Benzotriazol-1-yl)- propan-1-amine phthalimide_adduct->amine_product3 Hydrazinolysis

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures for similar transformations and may require optimization for specific laboratory conditions.

Route 1: Amide Reduction

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide

  • Reaction: Michael Addition

  • Procedure: In a round-bottom flask, a mixture of 1H-Benzotriazole (1.0 eq), acrylamide (1.0 eq), and a catalytic amount of Triton B (40% in methanol) is heated in a suitable solvent such as water or a polar aprotic solvent (e.g., DMF) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization.

  • Estimated Yield: 75-85% (based on similar Michael additions of azoles).

Step 2: Synthesis of this compound

  • Reaction: Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Procedure: A solution of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.[1] The reaction mixture is then allowed to warm to room temperature and refluxed until the starting material is consumed (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.[2] The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

  • Typical Yield: 80-95%.[2]

Route 2: Nitrile Reduction

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile

  • Reaction: Michael Addition

  • Procedure: To a solution of 1H-Benzotriazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), a base such as triethylamine or potassium carbonate is added. Acrylonitrile (1.0-1.2 eq) is then added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude nitrile, which can be purified by column chromatography.

  • Estimated Yield: 80-90%.

Step 2: Synthesis of this compound

  • Reaction: Catalytic Hydrogenation of a Nitrile

  • Procedure: 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A catalytic amount of Raney Nickel (slurry in water or ethanol) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.[3] The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to afford the desired primary amine.

  • Typical Yield: 85-95%.[4][5]

Route 3: Gabriel Synthesis

Step 1: Synthesis of 1-(3-Bromopropyl)-1H-benzotriazole

  • Reaction: N-Alkylation

  • Procedure: To a stirred solution of 1H-Benzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, an excess of 1,3-dibromopropane (2.0-3.0 eq) and a base such as anhydrous potassium carbonate (1.5 eq) are added. The mixture is heated (e.g., 60-80 °C) for several hours until the starting benzotriazole is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(3-bromopropyl)-1H-benzotriazole.

  • Estimated Yield: 70-80%.

Step 2: Synthesis of 2-(3-(1H-1,2,3-Benzotriazol-1-yl)propyl)isoindoline-1,3-dione

  • Reaction: Gabriel Synthesis - Alkylation of Phthalimide

  • Procedure: 1-(3-Bromopropyl)-1H-benzotriazole (1.0 eq) and potassium phthalimide (1.1 eq) are dissolved in a polar aprotic solvent such as DMF. The mixture is heated (e.g., 80-100 °C) for several hours.[6] The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the N-alkylphthalimide intermediate.

  • Typical Yield: 80-90%.[6]

Step 3: Synthesis of this compound

  • Reaction: Gabriel Synthesis - Hydrazinolysis

  • Procedure: The N-alkylphthalimide intermediate (1.0 eq) is suspended in ethanol or methanol, and hydrazine hydrate (1.5-2.0 eq) is added. The mixture is heated at reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.[7] After cooling to room temperature, the precipitate is filtered off. The filtrate is concentrated under reduced pressure. The residue can be taken up in dilute hydrochloric acid, washed with an organic solvent to remove any remaining impurities, and then the aqueous layer is basified with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, and the combined organic extracts are dried and concentrated to afford the final product.

  • Typical Yield: 85-95%.

References

The Evolving Landscape of Benzotriazole Reagents in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research literature exists for the specific compound 3-(Benzotriazol-1-yl)propan-1-amine as a synthetic reagent. While its chemical structure is known (CAS 73866-19-0), extensive searches for its application as a coupling agent or in other synthetic methodologies did not yield comparative performance data or established experimental protocols. Therefore, this guide will focus on a comprehensive comparison of well-established and widely utilized benzotriazole-based reagents that are crucial for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of prominent benzotriazole reagents, supported by experimental data and detailed methodologies. The focus is on reagents commonly employed in peptide synthesis and other amidation reactions, highlighting their mechanisms, advantages, and limitations.

Overview of Common Benzotriazole Coupling Reagents

Benzotriazole derivatives are a cornerstone of modern organic synthesis, particularly in the formation of amide bonds due to their ability to act as efficient activating agents and racemization suppressants. Reagents such as HBTU, TBTU, HATU, HCTU, BOP, and PyBOP have become indispensable tools in the synthesis of peptides and complex organic molecules. These reagents convert carboxylic acids into active esters, which are highly susceptible to nucleophilic attack by amines, leading to the formation of an amide bond.

The general mechanism involves the reaction of a carboxylic acid with the benzotriazole reagent to form a benzotriazolyl active ester. This ester is then aminolyzed by the amine component to yield the desired amide and the benzotriazole byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) BenzotriazoleReagent Benzotriazole Reagent (e.g., HBTU, BOP) ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster Activation BenzotriazoleReagent->ActiveEster AmideProduct Amide Product (R-CO-NH-R') ActiveEster->AmideProduct Aminolysis Byproduct Benzotriazole Byproduct ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct

Caption: General workflow of benzotriazole-mediated amide bond formation.

Comparative Performance of Benzotriazole Reagents

The choice of a specific benzotriazole reagent often depends on the complexity of the substrates, the desired reaction conditions, and considerations regarding side reactions and byproducts. The following table summarizes the performance of several common benzotriazole reagents based on reported experimental data.

ReagentStructureTypical YieldCoupling TimeKey AdvantagesDisadvantages
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh~6 minutes[1]Fast reactions, low racemization when used with HOBt.[1]Can react with unprotected N-termini.
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateHigh30 minutes (automated synthesis)[2]Efficient, water-soluble byproducts.[3]Potential for guanidinylation side reactions.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery HighFastMore reactive than HBTU, less epimerization, good for sterically hindered amino acids.[3]Higher cost, potential for side reactions if used in excess.[4]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh< 5 minutes[4]Reduced racemization compared to BOP, greater stability.[1][4]Less common than HBTU/HATU.
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHighVariesMinimal racemization, avoids asparagine and glutamine dehydration.[1]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[1]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighA few minutes[1]As efficient as BOP but with less hazardous byproducts.[1]More expensive than some alternatives.

Experimental Protocols

Below are representative experimental protocols for the use of common benzotriazole coupling reagents in peptide synthesis.

General Protocol for HBTU/TBTU Mediated Peptide Coupling

This protocol is a general guideline for solid-phase peptide synthesis (SPPS).

G cluster_workflow SPPS Coupling Workflow Start Resin-bound Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Amino Acid HBTU/TBTU, Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not final residue Cleavage Cleavage and Deprotection Wash2->Cleavage If final residue Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: A typical workflow for solid-phase peptide synthesis using a benzotriazole reagent.

Procedure:

  • Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (1-3 equivalents) in a suitable solvent like dimethylformamide (DMF). Add the coupling reagent (e.g., HBTU or TBTU, 1-3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2-4 equivalents). Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a duration determined by the specific amino acids being coupled (typically 30-60 minutes).

  • Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the newly added amino acid is removed to allow for the next coupling cycle.

Protocol for BOP Reagent in Solution-Phase Synthesis

Caution: BOP reagent generates the carcinogen HMPA as a byproduct. Handle with appropriate safety precautions in a well-ventilated fume hood.

Procedure:

  • Reactant Preparation: Dissolve the carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2).

  • Reagent Addition: Add the BOP reagent (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography, crystallization, or other suitable methods to remove the HMPA byproduct and other impurities.

Newer Generation Benzotriazole Reagents and Alternatives

Concerns over the safety of some benzotriazole reagents (e.g., the explosive nature of HOBt and the carcinogenicity of HMPA) have driven the development of safer and more efficient alternatives.[3]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is based on Oxyma Pure, a non-explosive alternative to HOBt. COMU is highly efficient, has better solubility, and is considered safer than HBTU/HATU.[3] It is particularly well-suited for microwave-assisted peptide synthesis.[3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, especially for coupling N-methylated amino acids.[1]

Conclusion

While specific comparative data for this compound as a synthetic reagent is not available in the current literature, the family of benzotriazole-based coupling agents offers a wide array of options for researchers. The choice of reagent is a critical parameter in the success of a synthesis, and a careful evaluation of factors such as reactivity, potential side reactions, cost, and safety is essential. The development of newer, safer, and more efficient reagents like COMU demonstrates the continuous evolution of this important class of synthetic tools. For routine and challenging peptide synthesis, reagents like HBTU, HATU, and their safer alternatives remain the industry standard, offering high yields and low levels of racemization.

References

Navigating the Synthetic Landscape: A Comparative Guide to 3-(Benzotriazol-1-yl)propan-1-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient introduction of aminopropyl moieties is a frequent synthetic challenge. 3-(Benzotriazol-1-yl)propan-1-amine has been utilized as a reagent for this purpose; however, a critical evaluation of its limitations reveals significant drawbacks in both its synthesis and application. This guide provides a comprehensive comparison with alternative reagents, supported by experimental data, to inform the selection of the most effective synthetic strategy.

Limitations in the Synthesis of this compound

The primary limitation of this compound lies in its own synthesis. The common route involves the Michael addition of benzotriazole to an acrylamide derivative, followed by reduction of the resulting amide. However, the initial Michael addition step is plagued by a lack of regioselectivity.

Benzotriazole exists as a mixture of 1H and 2H tautomers, both of which can react with the Michael acceptor. This results in the formation of two isomeric products: the desired 3-(1H-benzotriazol-1-yl)propanamide and the undesired 3-(2H-benzotriazol-2-yl)propanamide. Separation of these isomers is often challenging, requiring multiple recrystallizations and leading to a significantly low yield of the target N1-isomer. For instance, the base-catalyzed Michael addition of benzotriazole to 2-methylacrylamide affords the desired 3-(1H-benzotriazol-1-yl)-2-methylpropanamide in a modest 32% yield, with the 2H-isomer being a notable byproduct that complicates purification.[1]

This inherent lack of regioselectivity in the key synthetic step is a major drawback, making the preparation of this compound inefficient and resource-intensive.

Limitations in the Application of this compound

Beyond the challenges in its preparation, the utility of this compound as a synthetic reagent is hampered by the nature of the benzotriazole moiety. While the primary amine offers a reactive handle for derivatization, the benzotriazole group is a well-known leaving group. In nucleophilic substitution reactions where the introduction of the 3-aminopropyl group is desired, the benzotriazole moiety can be displaced by nucleophiles, leading to undesired side products and reduced yields.[2] The stability of the C-N bond between the propyl chain and the benzotriazole nitrogen can be a point of vulnerability under various reaction conditions.

A Comparative Analysis of Alternative 3-Aminopropyl Synthons

Given the limitations of this compound, a survey of alternative reagents for the introduction of a 3-aminopropyl group is warranted. The following table summarizes key characteristics of common alternatives.

ReagentKey AdvantagesKey DisadvantagesTypical Applications
N-(3-Aminopropyl)phthalimide - Stable, crystalline solid.[3] - Phthalimide group provides robust protection of the primary amine.[4] - Deprotection is typically high-yielding.[4]- Requires a separate deprotection step (e.g., hydrazinolysis).[4]- Gabriel synthesis of primary amines.[4] - Introduction of a protected 3-aminopropyl chain.
3-Aminopropanol - Commercially available and inexpensive.[5] - Bifunctional, allowing for derivatization at either the amine or hydroxyl group.- The presence of a free hydroxyl group may require protection in some synthetic routes. - Can act as a bidentate ligand, which may be undesirable in some contexts.- Synthesis of pharmaceuticals and personal care products.[6][7] - As a linker molecule.
N-Boc-1,3-diaminopropane - The Boc protecting group is easily removed under acidic conditions.[8] - Allows for selective reaction at the unprotected primary amine.[9] - Stable and easy to handle.[8]- The starting 1,3-diaminopropane can be difunctionalized if not carefully controlled during the protection step.[10]- Peptide synthesis.[11] - Synthesis of polymers and other complex molecules.[9]

Experimental Protocols for Key Synthetic Transformations

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a precursor to this compound and the use of an alternative are presented below.

Protocol 1: Synthesis of 3-(1H-Benzotriazol-1-yl)-2-methylpropanamide

This protocol describes the Michael addition of benzotriazole to 2-methylacrylamide, which is a precursor to the amine.

  • Materials: Benzotriazole (5.032 g, 42.24 mmol), 2-methylacrylamide (3.731 g, 43.84 mmol), Triton B (2 mL).

  • Procedure:

    • In a 150 mL three-neck flask, a mixture of benzotriazole, 2-methylacrylamide, and Triton B is heated for 6.5 hours in a boiling water bath.

    • The mixture is allowed to cool, upon which it solidifies.

    • The crude product is slurried with 95% ethanol.

    • The remaining solid is recrystallized three times from 95% ethanol to yield spectroscopically pure 3-(1H-benzotriazol-1-yl)-2-methylpropanamide.

  • Yield: 2.841 g (13.91 mmol, 32%).[1]

  • Note: This procedure also yields the isomeric 3-(2H-benzotriazol-2-yl)-2-methylpropanamide, which must be removed through recrystallization.

Protocol 2: Synthesis of N-Boc-1,3-propanediamine

This protocol details the straightforward and high-yielding synthesis of a commonly used protected 3-aminopropyl synthon.

  • Materials: 1,3-Propanediamine (20.0 g, 172 mmol), Di-tert-butyl dicarbonate (Boc₂O, 3.75 g, 17.2 mmol), Dichloromethane (DCM, 74 mL).

  • Procedure:

    • A solution of 1,3-propanediamine in DCM is cooled to 0°C.

    • A solution of di-tert-butyl dicarbonate in DCM is added slowly to the cooled diamine solution.

    • The reaction mixture is stirred at room temperature for 18 hours.

    • The precipitate is removed by filtration.

    • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the product as an oily substance.

  • Yield: 3.1 g (84%).[10]

Visualization of Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate the key transformations.

Synthesis_Limitations cluster_benzotriazole Synthesis of 3-(Benzotriazol-1-yl)propanamide Benzotriazole Benzotriazole Michael_Addition Michael Addition (Base-catalyzed) Benzotriazole->Michael_Addition Acrylamide Acrylamide Acrylamide->Michael_Addition N1_Isomer 3-(1H-Benzotriazol-1-yl)propanamide (Desired Product, 32% Yield) Michael_Addition->N1_Isomer N2_Isomer 3-(2H-Benzotriazol-1-yl)propanamide (Side Product) Michael_Addition->N2_Isomer

Figure 1. Synthetic pathway for the precursor of this compound, highlighting the formation of isomeric byproducts and low yield.

Alternative_Synthon_Workflow cluster_alternatives General Workflow for Alternative 3-Aminopropyl Synthons Protected_Synthon Protected 3-Aminopropyl Synthon (e.g., N-(3-Aminopropyl)phthalimide, N-Boc-1,3-diaminopropane) Reaction Reaction with Electrophile Protected_Synthon->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Final Product with 3-Aminopropyl Group Deprotection->Final_Product

Figure 2. A generalized, high-yielding workflow for the introduction of a 3-aminopropyl group using protected synthons.

Conclusion and Recommendations

While this compound can be used to introduce a 3-aminopropyl group, its utility is significantly undermined by the inefficient and non-selective nature of its synthesis, which leads to low yields and challenging purifications. Furthermore, the potential for the benzotriazole moiety to act as a leaving group introduces a risk of undesired side reactions in subsequent synthetic steps.

For researchers seeking a more robust and efficient method for introducing a 3-aminopropyl group, alternative reagents such as N-(3-aminopropyl)phthalimide, 3-aminopropanol, and N-Boc-1,3-diaminopropane offer significant advantages. These alternatives are either commercially available in a protected form or can be synthesized in high yields, and they provide more reliable and predictable reactivity in a wider range of synthetic applications. The choice of the most suitable alternative will depend on the specific requirements of the synthetic route, including the need for orthogonal protecting groups and the overall reaction conditions. By carefully considering these factors, researchers can select a superior strategy that avoids the inherent limitations of this compound.

References

A Comparative Guide to Alternative Reagents for 3-(Benzotriazol-1-yl)propan-1-amine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structurally-Related Aminopropylating Agents

In the realm of medicinal chemistry and organic synthesis, 3-(Benzotriazol-1-yl)propan-1-amine serves as a valuable bifunctional reagent, providing a nucleophilic aminopropyl linker that can be readily introduced into various molecular scaffolds. The utility of this compound stems from the excellent leaving group ability of the benzotriazole moiety. However, considerations of reactivity, stability, cost, and downstream processing may necessitate the use of alternative reagents. This guide provides a comparative overview of viable alternatives, supported by available data and detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic needs.

The primary alternatives to this compound are structurally analogous compounds where the benzotriazole group is replaced by other azoles, or where the primary amine is temporarily protected. This guide will focus on the following key alternatives:

  • 3-(Imidazol-1-yl)propan-1-amine

  • 3-(Pyrazol-1-yl)propan-1-amine

  • 3-(1,2,4-Triazol-1-yl)propan-1-amine

  • N-(3-Aminopropyl)phthalimide

Comparative Performance and Physicochemical Properties

The performance of these reagents is largely dictated by the nature of the azole as a leaving group in nucleophilic substitution reactions. A good leaving group is typically a weak base, meaning its conjugate acid has a low pKa. The table below summarizes the key properties of the parent azoles, which directly influence the reactivity of their N-propylamine derivatives.

ReagentParent AzolepKa of Parent AzoleMolecular Weight ( g/mol )Key Characteristics
This compound Benzotriazole8.2176.22Highly efficient leaving group; potential safety concerns under certain conditions.
3-(Imidazol-1-yl)propan-1-amine Imidazole7.0125.18Good leaving group, less reactive than benzotriazole; widely used in synthesis.[1]
3-(Pyrazol-1-yl)propan-1-amine Pyrazole2.5125.17Moderately good leaving group, more stable than imidazole derivatives.[2]
3-(1,2,4-Triazol-1-yl)propan-1-amine 1,2,4-Triazole2.2126.16Good leaving group, often used in purine synthesis and other heterocyclic chemistry.[3]
N-(3-Aminopropyl)phthalimide Phthalimide8.3204.22Amine is protected and requires a separate deprotection step; offers an alternative synthetic strategy.[4]

Reactivity Insights:

Based on the pKa values, the leaving group ability can be qualitatively ranked. A lower pKa of the conjugate acid corresponds to a better leaving group. Therefore, 1,2,4-triazole and pyrazole are expected to be better leaving groups than imidazole. Benzotriazole is also an excellent leaving group, often utilized for its high reactivity.[5] N-(3-Aminopropyl)phthalimide does not function via a leaving group mechanism in the same way; instead, it provides a protected primary amine that can be deprotected under specific conditions, which can be advantageous in multi-step syntheses to avoid side reactions.[6]

Experimental Protocols

To provide a standardized comparison, a representative N-acylation reaction is outlined below, followed by the synthetic procedures for the alternative reagents.

General Protocol for Comparative N-Acylation

This protocol can be used to evaluate the relative performance of the different aminopropylating agents.

experimental_workflow reagents Dissolve Carboxylic Acid (1 eq.) and Coupling Agent (e.g., HATU, 1.1 eq.) in Anhydrous DMF base Add Base (e.g., DIPEA, 2 eq.) to the mixture reagents->base amine Add Aminopropylating Agent (1.2 eq.) (e.g., 3-(Azol-1-yl)propan-1-amine) base->amine reaction Stir at Room Temperature for 2-12 hours (Monitor by TLC/LC-MS) amine->reaction workup Aqueous Workup (e.g., Dilute with EtOAc, wash with NaHCO3, brine) reaction->workup purification Purify by Column Chromatography workup->purification

Figure 1. General workflow for a comparative N-acylation experiment.

Detailed Steps:

  • To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add a coupling agent such as HATU (1.1 mmol).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Add the respective aminopropylating agent (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Synthesis of Alternative Reagents

The following diagrams and protocols describe the synthesis of the alternative aminopropylating agents.

1. Synthesis of 3-(Imidazol-1-yl)propan-1-amine

This synthesis typically involves the Michael addition of imidazole to acrylonitrile, followed by reduction of the nitrile.

synthesis_imidazole cluster_step1 Michael Addition cluster_step2 Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) imidazole Imidazole intermediate 3-(Imidazol-1-yl)propanenitrile imidazole->intermediate Reflux in Ethanol acrylonitrile Acrylonitrile acrylonitrile->intermediate product 3-(Imidazol-1-yl)propan-1-amine intermediate->product

Figure 2. Synthetic pathway for 3-(Imidazol-1-yl)propan-1-amine.
  • Step 1: Synthesis of 3-(Imidazol-1-yl)propanenitrile. A mixture of imidazole (0.7 mol) and acrylonitrile (2.2 mol) is refluxed in ethanol (150 mL) overnight. The excess acrylonitrile and solvent are removed by evaporation, and the residue is distilled under vacuum to yield the product.[7]

  • Step 2: Reduction to 3-(Imidazol-1-yl)propan-1-amine. The resulting nitrile can be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or through catalytic hydrogenation with Raney Nickel.

2. Synthesis of 3-(Pyrazol-1-yl)propan-1-amine and 3-(1,2,4-Triazol-1-yl)propan-1-amine

These compounds are typically synthesized by the N-alkylation of the corresponding azole with a 3-halopropan-1-amine derivative where the amine is protected, followed by deprotection. A common method involves reacting the azole with ω-chloro-N-propananilide followed by purification.[8]

synthesis_pyrazole_triazole cluster_step1 N-Alkylation cluster_step2 Amide Hydrolysis azole Pyrazole or 1,2,4-Triazole product 3-(Azol-1-yl)-N-propananilide azole->product K2CO3, DMF, Reflux chloroanilide ω-Chloro-N-propananilide chloroanilide->product final_product 3-(Azol-1-yl)propan-1-amine product->final_product Acid or Base Hydrolysis

Figure 3. General synthetic pathway for 3-(Pyrazol-1-yl)propan-1-amine and 3-(1,2,4-Triazol-1-yl)propan-1-amine.
  • N-Alkylation Protocol: Pyrazole or 1,2,4-triazole (1 eq.), ω-chloro-N-propananilide (1 eq.), and potassium carbonate (1 eq.) are dissolved in DMF and refluxed. After completion, the DMF is evaporated, and the residue is extracted with chloroform and water. The organic phase is dried and evaporated, and the product is purified by column chromatography.[8]

  • Amide Hydrolysis: The resulting anilide is then hydrolyzed under acidic or basic conditions to yield the free amine.

3. Utilization of N-(3-Aminopropyl)phthalimide

N-(3-Aminopropyl)phthalimide serves as a protected form of 3-aminopropan-1-amine. The phthalimide group can be removed to liberate the primary amine.

deprotection_phthalimide phthalimide_reagent N-(3-Aminopropyl)phthalimide product 3-Aminopropan-1-amine phthalimide_reagent->product THF, Room Temp hydrazine Hydrazine Hydrate hydrazine->product byproduct Phthalhydrazide

Figure 4. Deprotection of N-(3-Aminopropyl)phthalimide.
  • Deprotection Protocol: N-(3-Aminopropyl)phthalimide (1 eq.) is dissolved in THF. Aqueous hydrazine (40 eq.) is added slowly, and the mixture is stirred for 4 hours at room temperature. The solvent is evaporated, water is added, and the aqueous phase is extracted with chloroform. The combined organic layers are dried and evaporated to afford the pure amine.[9]

Safety and Handling Considerations

  • Benzotriazole Derivatives: Benzotriazole and some of its derivatives are known to be thermally unstable and can decompose exothermically. Care should be taken when heating these compounds.

  • Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Azoles: While generally stable, azoles can be skin and eye irritants. Standard laboratory safety practices should be followed.

Conclusion

The choice of an aminopropylating agent depends on the specific requirements of the synthetic route.

  • This compound is a highly reactive and effective choice for reactions where a potent aminopropylating agent is needed.

  • 3-(Imidazol-1-yl)propan-1-amine , 3-(Pyrazol-1-yl)propan-1-amine , and 3-(1,2,4-Triazol-1-yl)propan-1-amine offer a range of reactivities and may be preferred when milder conditions are required or to avoid potential side reactions associated with the more reactive benzotriazole derivative.

  • N-(3-Aminopropyl)phthalimide provides an orthogonal approach, allowing for the introduction of a protected amine which can be deprotected in a subsequent step. This is particularly useful in complex syntheses, such as solid-phase peptide synthesis, where protection of the amine is crucial to prevent unwanted side reactions.[6]

By understanding the relative reactivities and synthetic accessibility of these alternatives, researchers can select the most appropriate reagent to optimize their synthetic outcomes. The provided protocols offer a starting point for the preparation and comparative evaluation of these valuable synthetic building blocks.

References

A Comparative Analysis of Benzotriazole-Based Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of a therapeutic's success. This guide provides a comparative analysis of benzotriazole-based linkers against other common linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Benzotriazole-based linkers are emerging as a valuable tool in drug development due to their rigid and stable nature. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing its efficacy. This guide will delve into the synthesis, stability, and performance of these linkers in comparison to more flexible alternatives like polyethylene glycol (PEG) and alkyl chains.

Performance Comparison of Linker Types

The choice of linker can significantly impact the potency, stability, and cell permeability of a therapeutic agent. While direct head-to-head comparisons of benzotriazole-based linkers with other types are still emerging in the literature, we can synthesize a comparative overview based on available data for different linker classes.

Table 1: Comparative Performance of PROTACs with Different Linker Types

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50Dmax (%)Cell PermeabilityKey Characteristics
Benzotriazole-containing (Rigid) Compound 4 [1]FAK(Not specified)1.2 µM (FAK inhibition)Not ApplicableNot ReportedRigid structure, potential for improved target engagement.
Alkyl (Flexible)PROTAC 48 [2]BETCRBNpM range (IC50)Not ReportedModerateFlexible, synthetically accessible.[3][4]
PEG (Flexible, Hydrophilic)ERα PROTAC[5]ERα(Not specified)Potent degradation with 16-atom linker>90%HighHydrophilic, improves solubility.[3][4]
Triazole-containing (Rigid)SirReal analogue 66 [3]Sirt2(Not specified)(Improved aqueous solubility)Not ApplicableImprovedMetabolically stable, improves solubility.[4]

Note: DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation percentage. IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources and may not represent a direct controlled comparison.

Table 2: Comparative Stability of ADC Linkers

Linker TypeRepresentative ADCStability in PlasmaCleavage MechanismKey Characteristics
Benzotriazole-based (Hypothetical)Expected to be highNon-cleavable (typically)High chemical and metabolic stability.
Valine-Citrulline (Enzyme-cleavable)Brentuximab vedotinStableCathepsin B cleavage[6]Susceptible to premature cleavage in some cases.[6]
Thioether (Non-cleavable)Ado-trastuzumab emtansineHighProteolytic degradation of the antibody[7]Increased plasma stability.[7]
CarbamateGemcitabine Conjugate[8]High (t1/2 = 48h in human serum)Slow hydrolysisMore stable than ester linkers.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate linker performance.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.[9][10]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Acetonitrile containing an internal standard

  • 96-well microtiter plate

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Add the test compound to the plasma to a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t1/2).

Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This method is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[2][11]

Materials:

  • Adherent cells cultured in 6- or 24-well plates

  • PROTAC compound of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound or DMSO for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Protocol 3: ADC Payload Release Assay (Cathepsin B-Mediated)

This assay evaluates the release of the cytotoxic payload from an ADC in the presence of lysosomal enzymes like Cathepsin B.[12][13][14]

Materials:

  • ADC of interest

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Initiate the reaction by adding Cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction and stop the enzymatic reaction by adding the quenching solution.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the release kinetics.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->POI Ubiquitination Ternary->E3 Ub Ubiquitin Degraded Degraded POI (Peptides) Proteasome->Degraded Proteolysis

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Pathway of ADC internalization, payload release, and induction of cell death.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start PROTAC Synthesis stability Plasma Stability Assay start->stability degradation In-Cell Degradation Assay (Western Blot) start->degradation permeability Cell Permeability Assay start->permeability data Data Analysis (DC50, Dmax, t1/2) stability->data degradation->data permeability->data end Lead Optimization data->end

Caption: A typical experimental workflow for the evaluation of newly synthesized PROTACs.

References

A Comparative Guide to the Biological Activity of 3-(Benzotriazol-1-yl)propan-1-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-(Benzotriazol-1-yl)propan-1-amine derivatives and related benzotriazole compounds, supported by experimental data from recent studies. Benzotriazole derivatives are a significant class of heterocyclic compounds, recognized for their wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows to facilitate understanding and further research.

Antimicrobial Activity

Benzotriazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. Their mechanism often involves disrupting essential cellular processes or integrity. Several studies have synthesized and evaluated novel benzotriazole compounds, revealing promising candidates for antimicrobial drug development.[2]

Comparative Performance Data

The antimicrobial potential of various benzotriazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)

Compound Bacillus subtilis Staphylococcus aureus S. aureus (MRSA) Escherichia coli Pseudomonas aeruginosa Reference
Compound 19 * 1.56 1.56 - 6.25 3.12 [3]
Compound 6f - - 4 - - [2]
Chloromycin (Control) - - 8 - - [2]

| Norfloxacin (Control) | - | - | - | - | - |[2] |

Note: Compound 19 is 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][5][6]triazol-1-yl-propan-1-one, a structurally related derivative.[3] Compound 6f is a 2,4-dichlorophenyl substituted benzotriazole derivative.[2]

Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)

Compound Candida albicans Aspergillus niger Reference
Compound 39 * - 0.5 [7]
Compound 6f 8 - [2]

| Fluconazole (Control) | 2 | - |[2] |

Note: Compound 39 is a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole.[7] Compound 6f is a 2,4-dichlorophenyl substituted benzotriazole derivative.[2]

In silico analysis of specific N-(3-(1H-benzo[d][3][4][5]triazol-1-yl)propyl)aniline derivatives showed successful docking with the Aspergillus fumigatus N-myristoyl transferase protein, suggesting a potential mechanism for their antifungal action.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating and comparing the antimicrobial efficacy of chemical compounds. The Broth Microdilution and Agar Disk Diffusion methods are among the most widely used techniques.[4][5]

1. Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an agent required to inhibit microbial growth in a liquid medium.[5]

  • Inoculum Preparation:

    • Microorganisms are inoculated in a suitable broth (e.g., Luria Broth) and incubated at 37°C for 12 to 24 hours.[5]

    • Three to five colonies from the fresh culture are transferred to a saline solution (0.85% NaCl).[5]

    • The microbial suspension is adjusted to a concentration of approximately 1 x 10⁸ Colony Forming Units (CFU)/mL, equivalent to a 0.5 McFarland turbidity standard.[5][9]

  • Assay Protocol:

    • The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth.

    • The standardized microbial suspension is added to each well.

    • The plate is incubated under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

2. Agar Disk Diffusion Method

This is a widely used qualitative or semi-quantitative screening method to assess antimicrobial activity.[4][9]

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[10]

  • Incubation: The plates are incubated (e.g., at 37°C for 18-24 hours).

  • Result Measurement: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured to assess the extent of the antimicrobial activity.[4][10]

Workflow Visualization

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_results Phase 3: Data Analysis start Start culture Culture Microorganism (e.g., 18-24h at 37°C) start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) culture->inoculum plate_prep Prepare Assay Plates/Tubes (e.g., 96-well plate with serial dilutions) inoculum->plate_prep inoculate Inoculate with Microbial Suspension plate_prep->inoculate incubate Incubate Plates (e.g., 24h at 37°C) inoculate->incubate observe Observe for Microbial Growth (e.g., Visual turbidity, Resazurin assay) incubate->observe determine_mic Determine MIC Value observe->determine_mic end End determine_mic->end

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Derivatives of benzotriazole have also been investigated for their antiproliferative effects against various human cancer cell lines.[11] Studies indicate that these compounds can induce apoptosis and inhibit key enzymes involved in cell proliferation.

Comparative Performance Data

The anticancer efficacy is often measured by the IC₅₀ value, which is the concentration of a compound that inhibits 50% of the cancer cell population's growth.

Table 3: Antiproliferative Activity of Benzotriazole Derivatives (IC₅₀ in µM)

Compound VX2 Carcinoma A549 (Lung) MGC (Stomach) MKN45 (Stomach) Reference
Compound 2.1 * 3.80 - - - [11]
Compound 2.2 * - - 3.72 - [11]

| Compound 2.5 * | - | 5.47 | - | 3.04 |[11] |

Note: Compounds 2.1, 2.2, and 2.5 are synthesized benzotriazole derivatives designed as tyrosine protein kinase inhibitors.[11]

Mechanisms of Action & Signaling Pathways

Research has uncovered several mechanisms through which benzotriazole derivatives exert their anticancer effects.

1. Induction of Apoptosis

Certain benzotriazole esters, particularly those derived from triterpenic acids like betulinic and oleanolic acid, have been shown to induce apoptosis.[12] A key mechanism involves the modulation of the Bcl-2 family of proteins. These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of caspases and subsequent programmed cell death.[12]

G compound Benzotriazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrial Disruption bax->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified pathway of apoptosis induction by benzotriazole derivatives.

2. DNA Intercalation

Another proposed mechanism for the bioactivity of some benzotriazole derivatives is their ability to interact directly with DNA.[2] These compounds can insert themselves between the base pairs of the DNA double helix (intercalation). This interaction can distort the DNA structure, thereby blocking replication and transcription processes, ultimately leading to cell death. Molecular docking studies support this hypothesis, showing that derivatives can form hydrogen bonds with DNA bases like guanine.[2]

Caption: Mechanism of action via DNA intercalation.

References

Comparative Guide to the Structure-Activity Relationship of Benzotriazole Analogs as Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of benzotriazole-based analogs, with a focus on their antiviral activities. While the core structure of 3-(Benzotriazol-1-yl)propan-1-amine is a key pharmacophore, this guide extends the analysis to structurally related derivatives that have been synthesized and evaluated, providing valuable insights for the design of novel antiviral therapeutics. The data presented is compiled from various studies to offer a broader understanding of how structural modifications influence biological activity.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of various benzotriazole derivatives has been predominantly evaluated against Coxsackievirus B5 (CVB5) and Poliovirus. The following tables summarize the in vitro activity of selected analogs, highlighting the impact of substitutions on the benzotriazole ring and the pendant side chain.

Table 1: Antiviral Activity of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs against Coxsackievirus B5 (CVB5)

Compound IDBenzotriazole Substitution (R)Amide Substitution (R')EC₅₀ (µM)[3][4][5]CC₅₀ (µM)Selectivity Index (SI)
17 H4-Cl-Phenyl6.9[4]>100>14.5
18 H4-F-Phenyl5.5[4]>100>18.2
11b 5,6-di-Cl-6[2]>100>16.7
41a 4,5-di-Cl3,4,5-tri-OCH₃-Benzoyl18.5[2]>100>5.4
43a 4,5-di-Cl4-Cl-Benzoyl9[2]>100>11.1
99b 5,6-di-CH₃-10[2]>100>10

Table 2: Antiviral Activity of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs against Poliovirus (Sb-1)

Compound IDBenzotriazole Substitution (R)Amide Substitution (R')EC₅₀ (µM)[3][4]CC₅₀ (µM)Selectivity Index (SI)
17 H4-Cl-Phenyl20.5[4]>100>4.9
18 H4-F-Phenyl17.5[4]>100>5.7

Structure-Activity Relationship (SAR) Summary

The analysis of the data reveals several key SAR trends for the antiviral activity of these benzotriazole analogs:

  • Substitution on the Benzotriazole Ring: The presence of small hydrophobic groups, such as chlorine or methyl groups, on the benzotriazole scaffold appears to be favorable for antiviral activity. For instance, dichlorinated analogs (e.g., 11b , 43a ) exhibit potent activity against CVB5.[2][6]

  • Nature of the Side Chain: The N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide scaffold is a promising chemical framework for developing new antiviral molecules.[3][4][5]

  • Amide Moiety Substitutions: Modifications of the amide portion significantly impact activity. For example, substituting the phenyl ring of the benzamide with electron-withdrawing groups like chlorine or fluorine (compounds 17 and 18 ) maintains good activity against both CVB5 and Poliovirus.[4]

  • Role of a Methylene Spacer: The introduction of a methylene spacer between the benzotriazole moiety and a para-substituted benzene ring has been shown to be a successful strategy to impart antiviral activity to previously inactive compounds.[2] This suggests that increased molecular flexibility can be beneficial for target interaction.

  • Lipophilicity and Steric Factors: While increased lipophilicity can sometimes improve activity, steric hindrance may play a crucial role. The introduction of bulky substituents can lead to a reduction or loss of activity, indicating that the size and nature of the substituents are critical determinants of inhibitory potential against viral proliferation.[6]

Experimental Protocols

General Synthesis of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs

The synthesis of the target N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide derivatives generally involves a multi-step process:

  • Nitration of Substituted Benzotriazole: The starting benzotriazole is nitrated to introduce a nitro group, which is a precursor to the amine.

  • Reduction of the Nitro Group: The nitro-substituted benzotriazole is then reduced to the corresponding amine using a reducing agent such as hydrazine hydrate in the presence of a catalyst like palladium on carbon.

  • Amide Coupling: The resulting amino-benzotriazole derivative is coupled with a desired carboxylic acid or acid chloride to form the final amide product.

A general synthetic workflow is depicted in the diagram below.

In Vitro Antiviral Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay:

  • Cell Culture: A suitable host cell line (e.g., Vero, HeLa) is cultured in appropriate media and seeded in microtiter plates.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Infection and Treatment: The cells are infected with the target virus (e.g., CVB5, Poliovirus) and simultaneously treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).

  • Assessment of Viral Activity: The antiviral activity is determined by measuring the inhibition of viral-induced CPE. This is often quantified using a colorimetric method, such as the MTT assay, which measures cell viability.

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration (CC₅₀) is also determined on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Visualizations

G cluster_synthesis General Synthetic Workflow Start Substituted Benzotriazole Nitration Nitration Start->Nitration Nitro_Intermediate Nitro-substituted Benzotriazole Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate Amino-substituted Benzotriazole Reduction->Amino_Intermediate Coupling Amide Coupling with R'-COOH Amino_Intermediate->Coupling Final_Product N-Aryl Benzotriazole Amide Analog Coupling->Final_Product SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_core_mods Core Modifications cluster_sidechain_mods Side Chain Modifications Core Benzotriazole Core SideChain Side Chain Modification Core->SideChain Halogenation Halogenation (Cl, F) Core->Halogenation Alkylation Alkylation (CH3) Core->Alkylation Activity Antiviral Activity SideChain->Activity Influences Toxicity Cytotoxicity SideChain->Toxicity Influences Amide_Subst Amide Substituents SideChain->Amide_Subst Spacer Methylene Spacer SideChain->Spacer Halogenation->Activity Increases Alkylation->Activity Increases Spacer->Activity Can Increase

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Benzotriazol-1-yl)propan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Benzotriazol-1-yl)propan-1-amine, a benzotriazole derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

Key Hazards of 1,2,3-Benzotriazole:

  • Harmful if swallowed.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Toxic to aquatic life with long-lasting effects.[1][2][3]

  • May be harmful in contact with skin or if inhaled.[4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for the parent compound, 1,2,3-Benzotriazole, which should be considered as provisional data for this compound in the absence of specific information.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[1][2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

Step 1: Waste Segregation and Collection

  • Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1][6] It should be classified as a non-halogenated organic waste containing nitrogen. As an amine, it should be kept separate from acids and oxidizing agents.[6][7]

  • Container: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

Step 2: Storage of Chemical Waste

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Compatibility: Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.[6]

Step 3: Arrange for Professional Disposal

  • Contact: Engage a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.[6] Provide them with all available safety information.

  • Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and disposal manifest provided by the disposal company.

Spill Management: In the event of a spill, evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or waterways.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Nitrogenous Organic Amine Waste B->C D Collect in a Labeled, Compatible Waste Container C->D E Store in a Designated Cool, Ventilated Area D->E F Ensure Segregation from Incompatible Chemicals E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H I Waste Collected for Proper Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for 3-(Benzotriazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-(Benzotriazol-1-yl)propan-1-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Classification

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent direct skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and airborne particles.[3]
Skin and Body Protection Laboratory coat, long-sleeved, and closed-front.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.To minimize inhalation of dust or vapors.

Experimental Workflow and Handling Procedures

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Verify Chemical Identity and Integrity a->b c Work in a Ventilated Fume Hood b->c d Weigh and Dispense c->d e Perform Experimental Procedure d->e f Monitor for Spills or Exposure e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Doff PPE Correctly h->i j Label Waste Container i->j k Store Waste Securely j->k l Arrange for Professional Disposal k->l

Handling Workflow Diagram

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention.[4]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[4]
Minor Spill 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb the spill with inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water.
Major Spill 1. Evacuate the immediate area.[5] 2. Alert your supervisor and institutional safety office. 3. Prevent the spill from entering drains or waterways.[6][7] 4. Only trained personnel with appropriate respiratory protection should handle the cleanup.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect unused chemical, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: Collect solutions containing the chemical in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

Disposal Method:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Engage a licensed and certified hazardous waste disposal company for collection and disposal.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[6][7][8]

Regulatory Compliance:

  • Ensure all disposal activities comply with local, state, and federal environmental regulations.[8]

By adhering to these safety and logistical guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.